Ethyl 2,3-dihydroxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMQSXRCGOZYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381572 | |
| Record name | ethyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-73-5 | |
| Record name | ethyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dihydroxybenzoate is an organic chemical compound and a derivative of benzoic acid. As a member of the dihydroxybenzoate family, it is an isomer of other biologically significant compounds such as Ethyl 3,4-dihydroxybenzoate (EDHB). While research on this compound is not as extensive as its isomers, its structural features suggest potential for investigation in various fields, including pharmacology and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities, drawing comparisons with related compounds where direct data is limited.
Chemical and Physical Properties
This compound is a small molecule with the molecular formula C₉H₁₀O₄.[1] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3943-73-5 | [1] |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O | [1] |
| InChIKey | RHMQSXRCGOZYND-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[2][3]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2,3-dihydroxybenzoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard reflux and extraction glassware
Procedure:
-
Dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Pour the residue into water and transfer to a separatory funnel.
-
Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4][5]
Purification
The crude product can be purified by recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration.
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the ethyl group (a quartet around 4.4 ppm for -CH₂- and a triplet around 1.4 ppm for -CH₃-). Aromatic protons would appear in the region of 6.5-8.0 ppm. The hydroxyl protons would likely appear as broad singlets. |
| ¹³C NMR | A signal for the ester carbonyl carbon around 167 ppm. Signals for the aromatic carbons, with those attached to hydroxyl groups being deshielded. Signals for the ethyl group carbons would also be present. |
| FT-IR (cm⁻¹) | A broad O-H stretching band from the hydroxyl groups (around 3550-3200 cm⁻¹).[6][7] A strong C=O stretching band for the ester group (around 1720 cm⁻¹). C-O stretching bands (around 1300-1000 cm⁻¹).[7] Aromatic C-H and C=C stretching bands.[8] |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 182.17. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[9] |
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activities of this compound is scarce. However, significant insights can be drawn from its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB), a known prolyl hydroxylase inhibitor.
Prolyl Hydroxylase Inhibition and HIF-1α Stabilization
The primary mechanism of action for EDHB is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[10] PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) under normoxic conditions, which targets it for proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and activate the transcription of various genes involved in cellular responses to hypoxia, such as angiogenesis and erythropoiesis.[10] Given the structural similarity, it is plausible that this compound could also exhibit PHD inhibitory activity.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. iajpr.com [iajpr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. geo.fu-berlin.de [geo.fu-berlin.de]
- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate: Chemical Structure, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2,3-dihydroxybenzoate, a phenolic compound of interest in various scientific domains. This document details its chemical structure, offers a generalized synthesis protocol, summarizes its physicochemical properties, and explores its biological activities, with a focus on its antioxidant potential. Experimental protocols for key assays are provided to facilitate further research and development.
Chemical Structure and Identification
This compound is an organic compound featuring a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1. Its chemical identity is defined by several key identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester[1] |
| CAS Number | 3943-73-5[1] |
| Molecular Formula | C₉H₁₀O₄[1] |
| Molecular Weight | 182.17 g/mol [1] |
| SMILES String | CCOC(=O)C1=C(C(=CC=C1)O)O[1] |
| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not extensively available in the literature. The following table summarizes computed properties, which can serve as estimations for experimental design.
| Property | Value (Computed) |
| Molecular Weight | 182.17 g/mol [1] |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 182.05790880 g/mol [1] |
| Topological Polar Surface Area | 66.8 Ų[1] |
| Heavy Atom Count | 13 |
| Complexity | 180[1] |
Synthesis of this compound
Generalized Experimental Protocol: Fischer Esterification
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
2,3-dihydroxybenzoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
References
Ethyl 2,3-dihydroxybenzoate (CAS: 3943-73-5): A Technical Guide for Drug Development Professionals
An In-depth Review of Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols
Ethyl 2,3-dihydroxybenzoate, also known as ethyl pyrocatechuate, is an organic compound with emerging interest in the fields of oxidative stress and inflammation. As the ethyl ester derivative of 2,3-dihydroxybenzoic acid, a known iron chelator and antioxidant, this molecule presents a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, biological activities with a focus on its role in modulating the NF-κB signaling pathway, and detailed experimental methodologies for its study.
Core Chemical and Physical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 3943-73-5 | [2] |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester | [2][3] |
| Appearance | Solid | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O | [2] |
| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N | [1][2] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
Synthesis and Spectroscopic Characterization
The primary route for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid, with ethanol in the presence of an acid catalyst.
Representative Synthesis Protocol: Fischer Esterification
Experimental Workflow for Fischer Esterification
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectra with peak assignments for this compound are not available in the cited literature. However, key expected characteristics based on its structure are summarized below.
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃-). Aromatic proton signals in the range of ~6.8-7.5 ppm. Signals for the two hydroxyl protons. |
| ¹³C NMR | A carbonyl carbon signal (>165 ppm). Aromatic carbon signals (~110-150 ppm). Signals for the ethyl group carbons (~61 ppm for -CH₂- and ~14 ppm for -CH₃-). |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to its molecular weight (182.17 g/mol ). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅). |
| Infrared (IR) | A broad O-H stretching band (~3300-3500 cm⁻¹). A strong C=O stretching band for the ester (~1715-1730 cm⁻¹). C-O stretching bands (~1100-1300 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound stems from its potent antioxidant and iron-chelating properties, which directly contribute to its ability to inhibit the NF-κB signaling pathway under conditions of oxidative stress.[4]
Inhibition of NF-κB Activation
Research has shown that this compound can protect human monocyte cells from cytotoxicity induced by hydrogen peroxide (H₂O₂).[4] At a concentration of 300 µM, it increased cell survival from 30% to 85%.[4] This protective effect is linked to its ability to dose-dependently inhibit the H₂O₂-induced nuclear activation of NF-κB.[4]
The proposed mechanism involves two synergistic actions:
-
Iron Chelation: The compound is a potent iron chelator. By sequestering iron ions, it prevents their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals from H₂O₂.[4]
-
Radical Scavenging: Electron spin resonance studies have demonstrated that the molecule can directly trap hydroxyl radicals.[4]
By reducing the burden of reactive oxygen species (ROS), this compound prevents the downstream activation of the IKK complex, the subsequent degradation of IκBα, and the nuclear translocation of the p50/p65 NF-κB subunits.
Oxidative Stress-Induced NF-κB Signaling Pathway and Inhibition
Caption: Inhibition of H₂O₂-induced NF-κB activation by this compound.
Quantitative Biological Data
Specific IC₅₀ values for antioxidant, anti-inflammatory, or cytotoxic activities of this compound are not available in the reviewed literature. The primary quantitative finding is the significant increase in monocyte survival in the presence of 300 µM of the compound under H₂O₂-induced stress.[4]
Experimental Protocols
Protocol: Assessment of NF-κB Inhibition in Monocytes
This protocol is based on the methodology described for investigating the effect of this compound on H₂O₂-treated monocytes.[4]
Objective: To determine if this compound inhibits the activation and nuclear translocation of NF-κB in a human monocyte cell line (e.g., THP-1 or U-937) challenged with oxidative stress.
Materials:
-
Human monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO or ethanol)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
Nuclear extraction kit
-
Reagents for Electrophoretic Mobility Shift Assay (EMSA), including a ³²P-labeled or fluorescently-labeled oligonucleotide probe containing the NF-κB consensus binding site.
-
Reagents for protein quantification (e.g., BCA assay).
Procedure:
-
Cell Culture: Culture human monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Seed cells at an appropriate density. Pre-incubate the cells with various concentrations of this compound (e.g., 50, 100, 300 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Oxidative Stress Induction: Add H₂O₂ to the cell culture medium to a final concentration known to induce NF-κB activation (e.g., 0.5-1 mM). Incubate for a short period (e.g., 30-60 minutes).
-
Nuclear Extraction: Harvest the cells and wash with ice-cold PBS. Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
EMSA for NF-κB DNA Binding:
-
Incubate a fixed amount of nuclear protein (e.g., 5-10 µg) with the labeled NF-κB probe in a binding buffer.
-
For a supershift control, add an antibody specific to an NF-κB subunit (e.g., p65) to a parallel reaction.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
-
Analysis: Compare the intensity of the shifted NF-κB band in lanes from treated cells versus H₂O₂-only controls. A decrease in band intensity in the presence of this compound indicates inhibition of NF-κB activation.
Safety and Handling
Based on available safety data sheets, this compound is considered hazardous. Standard laboratory precautions should be taken.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Handling | Handle in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Avoid contact with skin and eyes. Do not ingest. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. |
Conclusion and Future Directions
This compound is a compound with documented antioxidant, iron-chelating, and NF-κB inhibitory properties. Its ability to mitigate oxidative stress at the cellular level makes it a molecule of interest for conditions where inflammation and ROS-mediated damage are pathogenic drivers.
Future research should focus on obtaining quantitative biological data, such as IC₅₀ values for its antioxidant and anti-inflammatory effects. Further investigation into its mechanism, including its potential to modulate other related pathways like the HIF-1α pathway (a known target of isomeric dihydroxybenzoate esters), is warranted. Comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be essential to determine its viability as a drug development candidate.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-kappa B transcription factor activation by hydrogen peroxide can be decreased by 2,3-dihydroxybenzoic acid and its ethyl ester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2,3-dihydroxybenzoate molecular formula and weight
An In-Depth Technical Guide to Ethyl 2,3-dihydroxybenzoate
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its fundamental molecular properties and outlining key experimental protocols for its synthesis and analysis.
Core Molecular Data
This compound is an organic compound with the chemical formula C9H10O4.[1][2][3][4] Its molecular weight is approximately 182.17 g/mol .[1][2][3] The compound is also known by other names such as 3-(Ethoxycarbonyl)catechol.[3]
A summary of its key molecular and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10O4 | PubChem[2], 001CHEMICAL[1], Santa Cruz Biotechnology[3] |
| Molecular Weight | 182.17 g/mol | PubChem[2], 001CHEMICAL[1], Santa Cruz Biotechnology[3] |
| Alternate Name | 3-(Ethoxycarbonyl)catechol | Santa Cruz Biotechnology[3] |
| CAS Number | 3943-73-5 | 001CHEMICAL[1], PubChem[2], Santa Cruz Biotechnology[3] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Purity | 98% | Sigma-Aldrich[5] |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[5], BLD Pharm[4] |
Experimental Protocols
Synthesis of this compound
Materials:
-
2,3-dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or a solid acid catalyst like modified metal oxide)[6]
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
The reaction mixture is then heated under reflux for several hours to drive the esterification to completion.[7]
-
After cooling, the excess ethanol is removed by rotary evaporation.
-
The residue is then taken up in water and extracted with an organic solvent such as diethyl ether.
-
The organic layer is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
The organic phase is dried over an anhydrous drying agent like magnesium sulfate.
-
The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its related compounds. The separation of dihydroxybenzoic acid isomers can be challenging due to their similar structures.[8] A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can provide effective separation.[8]
Instrumentation and Conditions (based on analysis of 2,3-dihydroxybenzoic acid): [9]
-
Column: A mixed-mode, reversed-phase anion- and cation-exchange column can be effective for separating isomers.[8]
-
Mobile Phase: A common mobile phase for related compounds consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., 1% aqueous formic acid or acetic acid).[9] The exact ratio and pH would need to be optimized for this compound.
-
Detection: UV detection is a standard method, with the wavelength set to an absorbance maximum for the compound (e.g., around 255 nm or 280 nm).[8][9]
-
Sample Preparation: Samples would be dissolved in a suitable solvent, filtered, and then injected into the HPLC system.
Visualized Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. 001chemical.com [001chemical.com]
- 2. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3943-73-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 3943-73-5 [sigmaaldrich.com]
- 6. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2,3-dihydroxybenzoate, including its chemical identifiers, physical properties, and common synonyms.
Chemical Identity and Synonyms
This compound is an organic compound and an ester of 2,3-dihydroxybenzoic acid and ethanol. It is identified by the CAS Number 3943-73-5.[1][2][3] A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 3943-73-5[1][2][3] |
| Molecular Formula | C9H10O4[1][2][3] |
| Molecular Weight | 182.17 g/mol [1][2][3] |
| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester, o-Pyrocatechuic acid, ethyl ester, Benzoic acid, 2,3-dihydroxy-, ethyl ester[1] |
| ChEMBL ID | CHEMBL442631[1] |
| PubChem CID | 2779843[1] |
| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | Room temperature, under inert atmosphere |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach involves the Fischer esterification of 2,3-dihydroxybenzoic acid.
Generalized Synthesis of this compound via Fischer Esterification:
-
Reactants: 2,3-dihydroxybenzoic acid and an excess of absolute ethanol.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.
-
Procedure:
-
2,3-dihydroxybenzoic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of strong acid is carefully added to the solution.
-
The mixture is refluxed for several hours to drive the equilibrium towards the formation of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. Its parent compound, 2,3-dihydroxybenzoic acid, is a known metabolite of aspirin and is involved in iron chelation.[4][5]
Given the structural similarity to other dihydroxybenzoate derivatives with known biological activities, a logical experimental workflow for investigating the potential bioactivity of this compound is proposed below.
Caption: Proposed workflow for biological activity screening of this compound.
References
An In-depth Technical Guide to the Properties of 3-(Ethoxycarbonyl)catechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethoxycarbonyl)catechol, also known as ethyl 2,3-dihydroxybenzoate, is an organic compound belonging to the catechol and benzoate ester families. Catechols are a significant class of phenolic compounds characterized by a benzene ring with two adjacent hydroxyl groups. This structural motif is found in numerous natural products and synthetic molecules of pharmaceutical and chemical interest. The addition of an ethoxycarbonyl group to the catechol ring modifies its physicochemical and biological properties, making it a subject of interest for various research applications.
This technical guide provides a comprehensive overview of the known properties of 3-(ethoxycarbonyl)catechol, including its chemical and physical characteristics, spectroscopic data, and a plausible synthetic route. Due to the limited publicly available data on the specific biological activities and signaling pathways of 3-(ethoxycarbonyl)catechol, this guide also presents detailed information on its structural isomer, ethyl 3,4-dihydroxybenzoate (EDHB), a well-studied prolyl 4-hydroxylase inhibitor. The biological insights from EDHB may offer valuable comparative context for researchers investigating 3-(ethoxycarbonyl)catechol.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(Ethoxycarbonyl)catechol are summarized in the table below. While experimental data for some properties are scarce, computed values from reliable databases are included to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 3-(Ethoxycarbonyl)catechol, this compound, 2,3-Dihydroxybenzoic acid ethyl ester | [PubChem][1] |
| CAS Number | 3943-73-5 | [PubChem][1] |
| Molecular Formula | C₉H₁₀O₄ | [PubChem][1] |
| Molecular Weight | 182.17 g/mol | [PubChem][1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available. Isomers have melting points in the range of 71-81°C. (Ethyl 2,5-dihydroxybenzoate: 77-81°C; Ethyl 3-hydroxybenzoate: 71-73°C) | [Sigma-Aldrich], [Sigma-Aldrich][2] |
| Boiling Point | Data not available. Isomers have boiling points such as 187-188 °C at 31 mmHg (Ethyl 3-hydroxybenzoate) and 234 °C at 760 mmHg (Ethyl 2-hydroxybenzoate). | [Sigma-Aldrich][2], [Alfa Chemistry][3] |
| Solubility | Data not available for the ethyl ester. The parent acid, 2,3-dihydroxybenzoic acid, is soluble in methanol. It is expected to be soluble in common organic solvents like ethanol and acetone. | [Sigma-Aldrich][4] |
| pKa | Data not available. | |
| LogP | Data not available. |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(ethoxycarbonyl)catechol is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ethoxycarbonyl group.
Expected ¹H NMR Data:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant (J) in Hz |
| -CH₃ (ethyl) | triplet | ~1.4 | ~7 |
| -CH₂- (ethyl) | quartet | ~4.4 | ~7 |
| Aromatic-H | multiplet | 6.8 - 7.5 | |
| -OH | broad singlet | Variable |
Note: The chemical shifts for the aromatic protons are estimations and would require experimental verification for precise assignment.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
Expected ¹³C NMR Data:
| Carbon | Approximate Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-O | 140 - 150 |
| Aromatic C-C=O | ~120 |
| C=O (ester) | ~167 |
Note: These are estimated chemical shifts based on data for ethyl benzoate and substituted catechols.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3500-3200 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-O stretch (ester and phenol) | 1300-1000 | Strong |
Note: The C=O stretch frequency may be lower due to conjugation with the aromatic ring.[6]
Mass Spectrometry
The mass spectrum of 3-(ethoxycarbonyl)catechol is expected to show a molecular ion peak (M⁺) at m/z = 182. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a stable acylium ion.[7]
Expected Mass Spectrometry Fragmentation:
| m/z | Fragment |
| 182 | [M]⁺ |
| 137 | [M - OCH₂CH₃]⁺ |
| 109 | [M - OCH₂CH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 3-(Ethoxycarbonyl)catechol
A standard and effective method for the synthesis of 3-(ethoxycarbonyl)catechol is the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[8]
Reaction:
C₆H₃(OH)₂(COOH) + CH₃CH₂OH --[H⁺]--> C₆H₃(OH)₂(COOCH₂CH₃) + H₂O
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Synthesis workflow for 3-(Ethoxycarbonyl)catechol.
Biological Activity and Signaling Pathways
As of the date of this document, specific studies detailing the biological activity and mechanism of action of 3-(ethoxycarbonyl)catechol are not prominent in the scientific literature. However, its structural isomer, ethyl 3,4-dihydroxybenzoate (EDHB) , has been extensively studied and serves as a valuable reference.
Biological Activity of the Isomer Ethyl 3,4-Dihydroxybenzoate (EDHB)
EDHB is a known inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes.[9][10] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia).[9][11] The stabilization of HIF-1α by EDHB has been shown to confer cytoprotective effects against oxidative stress in various cell types.[9]
Reported activities of EDHB include:
-
Antioxidant: EDHB treatment can enhance the antioxidant status of cells by increasing the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[9][10]
-
Cardioprotective: It has been suggested to protect the myocardium.[12]
-
Neuroprotective: Studies have indicated potential neuroprotective effects.[9]
-
Anti-inflammatory: EDHB has demonstrated anti-inflammatory properties.[9]
The HIF-1α Signaling Pathway and the Role of EDHB
The HIF-1α signaling pathway is a critical cellular mechanism for adapting to hypoxic conditions.
-
Under Normoxic Conditions (Normal Oxygen): PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[11]
-
Under Hypoxic Conditions or in the Presence of EDHB: The activity of PHD enzymes is inhibited due to the lack of oxygen or competitive inhibition by EDHB, which is a 2-oxoglutarate analog.[9] This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This activates the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and metabolism.[11][13][14][15]
HIF-1α signaling pathway modulation by EDHB.
Disclaimer: The biological activity and signaling pathway described above are for ethyl 3,4-dihydroxybenzoate (EDHB). While structurally similar, it cannot be assumed that 3-(ethoxycarbonyl)catechol (this compound) will exhibit the same biological profile. Further experimental investigation is required to elucidate the specific activities of 3-(ethoxycarbonyl)catechol.
Bacterial Degradation of 2,3-Dihydroxybenzoate
The parent compound, 2,3-dihydroxybenzoate, is known to be a precursor in the biosynthesis of some siderophores and is a plant secondary metabolite. In bacteria such as Pseudomonas reinekei, it can be degraded through a meta-cleavage pathway of the aromatic ring.[16] This involves a series of enzymatic reactions that open the catechol ring and further process the resulting intermediates into central metabolites.[16] This pathway is relevant for understanding the environmental fate and potential microbial metabolism of 3-(ethoxycarbonyl)catechol.
Conclusion
3-(Ethoxycarbonyl)catechol is a catechol derivative with potential for further investigation in various scientific fields. This guide has summarized its known chemical and physical properties and provided a likely synthetic route. While direct biological data is currently lacking, the well-documented activities of its isomer, ethyl 3,4-dihydroxybenzoate, particularly its role in the HIF-1α signaling pathway, provide a strong rationale for future studies into the biological effects of 3-(ethoxycarbonyl)catechol. Researchers are encouraged to use the information presented herein as a foundation for further exploration of this compound's properties and potential applications.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-hydroxybenzoate 99 7781-98-8 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]
- 13. Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of hypoxia inducible factor-1alpha by dihydroxyphenylethanol, a product from olive oil, blocks microsomal prostaglandin-E synthase-1/vascular endothelial growth factor expression and reduces tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-inducible factor 1alpha and antiangiogenic activity of farnesyltransferase inhibitor SCH66336 in human aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 2,3-dihydroxybenzoate
An In-depth Technical Guide on Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound and a derivative of benzoic acid. Structurally, it is the ethyl ester of 2,3-dihydroxybenzoic acid, featuring a catechol moiety which is significant for its chemical reactivity and potential biological activity. While its isomer, ethyl 3,4-dihydroxybenzoate (EDHB), is well-studied for its role as a prolyl hydroxylase inhibitor, this compound remains a compound of interest with physicochemical properties that merit detailed exploration for applications in medicinal chemistry and material science. This guide provides a comprehensive overview of its known physical and chemical properties, synthetic protocols, and a discussion of its potential biological relevance.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and application in experimental settings.
Table 1: Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, Pyrocatechuic acid ethyl ester | [1] |
| CAS Number | 3943-73-5 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O | [1] |
| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Notes | Reference |
| Melting Point | Not available | Data for the isomeric Ethyl 2,5-dihydroxybenzoate is 77-81 °C. | |
| Boiling Point | Not available | - | |
| Solubility | Not available | The parent compound, 2,3-dihydroxybenzoic acid, is soluble in acetone, ethanol, and other organic solvents, with solubility increasing with temperature. The ethyl ester is expected to have good solubility in common organic solvents like ethanol, DMSO, and ethyl acetate. | [3][4] |
| Appearance | Not available | The related parent compound, 2,3-dihydroxybenzoic acid, is a beige powder. | [5] |
Spectroscopic Data
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights | Reference |
| ¹H NMR | Expected signals would include a triplet and quartet for the ethyl group, and aromatic protons on the substituted benzene ring. | [1] |
| ¹³C NMR | Expected signals would include a carbonyl carbon (~165-175 ppm), aromatic carbons (110-150 ppm), an aliphatic carbon adjacent to oxygen (~60 ppm), and a terminal methyl carbon (~14 ppm). | [1] |
| Mass Spec. | Exact Mass: 182.05790880 Da (Computed). | [1] |
| IR | Expected peaks would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=O stretching (ester, ~1700-1730 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹). | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from 2,3-dihydroxybenzoic acid and ethanol, catalyzed by a strong acid.
Materials:
-
2,3-dihydroxybenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (or other strong acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for several hours (e.g., 4-20 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Pour the residue into a separatory funnel containing deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While extensive research is available for the isomeric Ethyl 3,4-dihydroxybenzoate (EDHB), there is limited specific data on the biological activity of this compound.
The parent molecule, 2,3-dihydroxybenzoic acid, is a known precursor in the biosynthesis of siderophores like enterobactin in bacteria, which are crucial for iron chelation.[6] It is also a metabolite of aspirin in humans.
Much of the interest in dihydroxybenzoate derivatives for drug development stems from their ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[7][8] These enzymes are key regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, compounds can stabilize the HIF-1α transcription factor, leading to a cellular response that mimics hypoxia. This has therapeutic potential in conditions like anemia and ischemic diseases.[7][9][10]
Although 3,4-dihydroxybenzoic acid has been shown to inhibit PHD, one study noted that it did not inhibit HIF PH activity at concentrations up to 100 μM, suggesting that the substitution pattern is critical for activity.[11] The specific activity of this compound as a PHD inhibitor has not been extensively documented in the available literature, representing a key area for future investigation.
The diagram below illustrates the general mechanism of PHD inhibition, which is the established pathway for related dihydroxybenzoate compounds.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for Ethyl 2,3-dihydroxybenzoate (CAS No. 3943-73-5). A comprehensive Safety Data Sheet (SDS) for this specific isomer was not available at the time of writing. Therefore, some information, particularly regarding physical properties and detailed emergency procedures, is based on general principles for handling similar chemical compounds and data from isomers. This guide should be used as a supplement to, not a replacement for, a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification and labeling according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Element | Information |
| Pictogram | GHS07: Exclamation mark |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
Detailed physical and chemical property data for this compound is limited. The following table includes available data and estimates based on its chemical structure and data from related isomers.
| Property | Value | Source/Note |
| Chemical Formula | C₉H₁₀O₄ | PubChem[1] |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | 66.0 - 67.2 °C | ChemicalBook[2] |
| Storage Temperature | Inert atmosphere, Room Temperature | BLD Pharm[3], ChemicalBook[2] |
Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[4]
-
Avoid generating dust.[5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.
Experimental Protocols
General Protocol for Handling Powdered this compound
This protocol outlines a general procedure for safely weighing and dissolving a powdered chemical like this compound in a laboratory setting.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Gather all necessary equipment (spatula, weighing paper or boat, beaker, solvent, magnetic stir bar, and stir plate).
-
Place a waste bag or container within the fume hood for disposal of contaminated items.
-
-
Weighing:
-
Place a tared weighing boat on the analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of powder to the weighing boat. Avoid generating dust.
-
Close the chemical container tightly immediately after use.
-
-
Dissolving:
-
Place the beaker containing the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound powder to the solvent.
-
Turn on the stirrer to facilitate dissolution.
-
Rinse the weighing boat with a small amount of the solvent and add it to the beaker to ensure a complete transfer.
-
-
Cleanup:
-
Wipe the spatula and work surface with a damp cloth or paper towel to remove any residual powder.
-
Dispose of all contaminated items (weighing boat, gloves, paper towels) in the designated waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
GHS Hazard Communication for this compound
Caption: GHS Hazard Communication for this compound.
General Chemical Spill Response Workflow
Caption: General workflow for responding to a chemical spill.[6][7][8][9][10]
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER CAS#: 3943-73-5 [m.chemicalbook.com]
- 3. 3943-73-5|this compound|BLD Pharm [bldpharm.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. oehs.tulane.edu [oehs.tulane.edu]
- 8. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. umanitoba.ca [umanitoba.ca]
In-Depth Technical Guide: GHS Hazard Statements for Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with Ethyl 2,3-dihydroxybenzoate (CAS No. 3943-73-5). The information herein is intended to support safe handling, use, and storage of this compound in a research and development setting.
GHS Hazard Classification
This compound is classified under the GHS framework with the following hazard statements, signal word, and pictogram. This classification indicates that the substance presents a moderate hazard.
Table 1: GHS Hazard Classification for this compound
| Category | Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
| Signal Word | - | Warning |
| Pictogram | - | ! |
Precautionary Statements
A comprehensive set of precautionary statements is crucial for minimizing risks associated with this compound. These are categorized into prevention, response, storage, and disposal.
Table 2: GHS Precautionary Statements for this compound
| Category | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Quantitative Toxicological Data
As of the date of this guide, publicly available quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound, have not been identified in the consulted resources. The GHS classification is likely based on data from analogous compounds or qualitative assessments.
Experimental Protocols
GHS Hazard Communication Workflow
The following diagram illustrates the logical workflow from hazard identification to the communication of hazards on labels and Safety Data Sheets (SDS) according to the GHS.
The Pivotal Role of Ethyl 2,3-Dihydroxybenzoate in Advancing Siderophore Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of microbial iron acquisition, siderophores stand out as key molecules that bacteria and fungi produce to scavenge this essential nutrient from their environment. Among the various classes of siderophores, the catecholates, characterized by their 2,3-dihydroxybenzoyl units, are of significant interest due to their high affinity for ferric iron. Ethyl 2,3-dihydroxybenzoate, a derivative of the natural siderophore precursor 2,3-dihydroxybenzoic acid (2,3-DHBA), has emerged as a valuable tool in siderophore research. This technical guide delves into the multifaceted role of this compound, providing an in-depth analysis of its application in the synthesis of siderophore analogs, its biological activities, and the experimental protocols that underpin its use in the laboratory.
This compound: A Versatile Precursor for Siderophore Analogs
The chemical synthesis of siderophore analogs is a cornerstone of research in this field, enabling the development of novel antimicrobial agents, diagnostic tools, and therapeutic agents for iron overload diseases. This compound serves as a crucial starting material in the laboratory synthesis of catecholate-type siderophore analogs. The ethyl ester group provides a protective function for the carboxylic acid, allowing for the selective reaction of the hydroxyl groups with other molecules. This is particularly important when coupling the 2,3-dihydroxybenzoyl moiety to amino acid or peptide backbones to mimic the structure of natural siderophores like enterobactin.
The synthesis of these analogs often involves the acylation of amino acids or peptides with a protected form of 2,3-dihydroxybenzoic acid, followed by deprotection to yield the final product.[1] While specific protocols often employ various protecting group strategies, the use of the ethyl ester is a common and effective method.
Biological Activity and Therapeutic Potential
Beyond its role as a synthetic precursor, this compound and its isomers have demonstrated intriguing biological activities that are of significant interest to drug development professionals.
Iron Chelation and Induction of Iron Deficiency
Like its parent compound, 2,3-dihydroxybenzoic acid, this compound possesses iron-chelating properties. While the affinity for ferric iron may be influenced by the presence of the ethyl group, it is capable of sequestering iron from the environment. This has been demonstrated with its isomer, ethyl 3,4-dihydroxybenzoate (EDHB), which has been shown to generate effective iron deficiency in cultured cells.[2] This ability to create iron-limited conditions is significant, as it can inhibit bacterial growth and biofilm formation.[3] Studies on 2,3-dihydroxybenzoic acid have shown its potential as an orally effective iron-chelating drug for conditions like β-thalassemia major.[4] The ethyl ester derivative could offer advantages in terms of bioavailability and pharmacokinetics.
Antimicrobial and Efflux Pump Inhibition
Research on the isomer ethyl 3,4-dihydroxybenzoate has revealed its capacity to potentiate the activity of antibiotics by acting as an efflux pump inhibitor in bacteria.[5][6] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing drugs. It is plausible that this compound could exhibit similar properties, making it a candidate for combination therapies against multidrug-resistant pathogens.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of 2,3-dihydroxybenzoic acid and its derivatives in siderophore research. While specific protocols for this compound are not always explicitly detailed in the literature, the following established methods for the free acid can be adapted for the ethyl ester, particularly for assessing its biological activity.
Bacterial Growth Assays under Iron-Limiting Conditions
This protocol is used to assess the ability of a compound to promote or inhibit bacterial growth in an iron-deficient environment.
Objective: To determine if this compound can act as an iron source for bacteria or inhibit their growth.
Materials:
-
Bacterial strain of interest (e.g., a mutant unable to synthesize its own siderophores)
-
Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)
-
This compound solution (sterile-filtered)
-
Control compounds: 2,3-dihydroxybenzoic acid (positive control for iron source), a known antibiotic (positive control for inhibition)
-
Sterile microplates and incubator
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain in a rich medium.
-
Wash the bacterial cells twice with sterile saline to remove any residual iron and medium components.
-
Resuspend the cells in the iron-deficient minimal medium to a standardized optical density (e.g., OD600 of 0.1).
-
In a sterile microplate, add the bacterial suspension to wells containing serial dilutions of this compound, 2,3-dihydroxybenzoic acid, and the antibiotic control. Include a no-compound control.
-
Incubate the microplate at the optimal growth temperature for the bacterial strain.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm.
Data Analysis: Plot the bacterial growth curves for each condition. A promotion of growth in the presence of this compound would suggest it can be utilized as an iron source, potentially after hydrolysis of the ethyl group. Inhibition of growth would indicate antimicrobial activity.
Iron Chelation Assay (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores and other iron-chelating agents.
Objective: To determine the iron-chelating activity of this compound.
Materials:
-
CAS assay solution (a complex of Chrome Azurol S, hexadecyltrimethylammonium bromide, and FeCl3)
-
This compound solution
-
Control compounds: 2,3-dihydroxybenzoic acid (positive control), a non-chelating compound (negative control)
-
Spectrophotometer
Procedure:
-
Prepare the CAS assay solution as described in the literature. The solution is typically blue.
-
In a microplate or cuvettes, mix the CAS assay solution with different concentrations of this compound and the control compounds.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 630 nm.
Data Analysis: A decrease in absorbance (a color change from blue to orange/purple) indicates the removal of iron from the CAS complex by the test compound, signifying iron chelation. The activity can be quantified and compared to the positive control.
Signaling Pathways and Logical Relationships
The biosynthesis of catecholate siderophores is a tightly regulated process, and understanding the underlying pathways is crucial for developing inhibitors.
This diagram illustrates the enzymatic conversion of chorismate to 2,3-dihydroxybenzoic acid (2,3-DHBA), a key precursor for the siderophore enterobactin. This compound can potentially be hydrolyzed by bacterial esterases to yield 2,3-DHBA, thereby feeding into this natural biosynthetic pathway. Furthermore, 2,3-DHBA has been shown to act as a competitive inhibitor of EntB, providing a feedback mechanism to regulate the pathway.[7]
Quantitative Data Summary
The following table summarizes key quantitative data related to 2,3-dihydroxybenzoic acid, providing a benchmark for evaluating its ethyl ester derivative.
| Parameter | Value | Organism/System | Reference |
| Minimum Inhibitory Concentration (MIC) of 2,3-DHBA | 1.5 mg/mL | Pseudomonas aeruginosa Xen 5 | [3] |
| Competitive Inhibition Constant (Ki) of 2,3-DHBA for EntB | ~200 µM | Escherichia coli | [7][8] |
| Binding Affinity (KD) of 2,3-DHBA for EntE | 0.54 µM | Escherichia coli | [7][8] |
| Iron Excretion Increase with 2,3-DHBA (25 mg/kg/day) | 4.5 mg/day | Human (β-thalassemia) | [4] |
| Iron Excretion Increase with 2,3-DHBA (25 mg/kg q.i.d.) | 6.5 mg/day | Human (β-thalassemia) | [4] |
Conclusion and Future Directions
This compound is a molecule of considerable importance in the field of siderophore research. Its utility as a synthetic precursor for creating novel siderophore analogs is well-established in principle, and its potential biological activities, including iron chelation and antimicrobial potentiation, are areas of active investigation. For researchers, this compound offers a versatile platform for probing the intricacies of bacterial iron uptake and for designing new therapeutic strategies. For drug development professionals, it represents a potential lead compound for the development of new iron chelators and adjuvants to combat antibiotic resistance.
Future research should focus on several key areas. A direct comparison of the iron-binding affinities and biological activities of this compound and its parent compound, 2,3-dihydroxybenzoic acid, is needed to fully understand its potential. Elucidating the mechanisms of its uptake and metabolism by various bacterial species, particularly the role of esterases in hydrolyzing the ethyl group, will be crucial for its application as a targeted therapeutic. Finally, the synthesis and evaluation of a wider range of siderophore analogs derived from this compound will undoubtedly lead to the discovery of new compounds with potent and specific biological activities.
References
- 1. New synthetic catecholate-type siderophores based on amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The enterobactin biosynthetic intermediate 2,3-dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ethyl 2,3-Dihydroxybenzoate: A Comprehensive Technical Review for Drug Development
An In-depth Guide for Researchers and Scientists on the Synthesis, Properties, and Biological Activities of Ethyl 2,3-Dihydroxybenzoate
This compound, a member of the dihydroxybenzoic acid ester family, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its structural features, particularly the catechol moiety, suggest a potential for a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, physicochemical properties, and known biological functions, with a particular emphasis on experimental details and data for researchers.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] It is also known by other names such as 2,3-dihydroxy-benzoic acid ethyl ester and 3-(ethoxycarbonyl)catechol.[1] A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| XLogP3-AA | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 182.05790880 g/mol | [1] |
| Monoisotopic Mass | 182.05790880 g/mol | [1] |
| Topological Polar Surface Area | 66.8 Ų | [1] |
| Heavy Atom Count | 13 | PubChem |
| Complexity | 180 | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from the general procedure for the acid-catalyzed esterification of benzoic acid derivatives.
Materials:
-
2,3-Dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.
Workflow for Fischer-Speier Esterification:
Spectroscopic Data
Biological Activities and Potential Therapeutic Applications
The biological activities of this compound are an area of active investigation. The presence of the catechol (2,3-dihydroxy) moiety is a key structural feature that often imparts significant antioxidant and radical-scavenging properties.
Antioxidant Activity
The parent compound, 2,3-dihydroxybenzoic acid, has been identified as a potent antioxidant. In a Ferric Reducing Antioxidant Power (FRAP) assay, 2,3-dihydroxybenzoic acid was found to be the strongest antioxidant among a series of 22 phenolic acids.[2] While quantitative data for the ethyl ester is not available in the reviewed literature, it is reasonable to hypothesize that it retains significant antioxidant capacity.
General Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a microplate or cuvettes, mix the DPPH solution with the different concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity and Signaling Pathways
A key finding in the literature is the ability of this compound to interfere with inflammatory signaling pathways. Specifically, it has been shown to decrease the activation of the nuclear factor-kappa B (NF-κB) transcription factor induced by hydrogen peroxide in monocytes. NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The inhibition of NF-κB activation suggests that this compound has potential as an anti-inflammatory agent.
Proposed Mechanism of NF-κB Inhibition by this compound:
This diagram illustrates that under oxidative stress (e.g., from H₂O₂), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the active NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway, potentially by interfering with the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.
Role in Biological Systems
The parent acid, 2,3-dihydroxybenzoic acid, is a known intermediate in the biosynthesis of enterobactin, a siderophore produced by E. coli to scavenge iron. The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate as a key step in this pathway.[3] This highlights the natural occurrence and biological relevance of the 2,3-dihydroxybenzoyl moiety.
Enterobactin Biosynthesis Pathway Intermediate Step:
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated ability to inhibit the pro-inflammatory NF-κB pathway, coupled with the strong antioxidant potential of its parent acid, suggests potential applications in a variety of diseases driven by oxidative stress and inflammation. Further research is warranted to fully elucidate the pharmacological profile of this compound, including detailed in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory efficacy, and to explore its effects on other relevant signaling pathways. The availability of a straightforward synthetic route via Fischer-Speier esterification makes this compound readily accessible for further investigation by the research community.
References
Discovery and history of dihydroxybenzoate compounds
An In-depth Technical Guide to the Discovery and History of Dihydroxybenzoate Compounds
Introduction
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds characterized by a benzene ring substituted with two hydroxyl groups and one carboxyl group. These molecules and their derivatives are found throughout nature and play crucial roles in a variety of biological processes.[1][2][3] They are notable as key intermediates in the biosynthesis of secondary metabolites in plants and microorganisms, as components of iron-chelating siderophores, and as metabolites of common drugs like aspirin.[1][4] Historically, the study of DHBAs has been intertwined with the development of organic chemistry, from their initial isolation from natural sources to the elucidation of their synthesis and, ultimately, their complex biological functions. This guide provides a technical overview of the discovery and history of these significant compounds for researchers and professionals in drug development.
Early Discoveries and Isolation from Natural Sources
The history of dihydroxybenzoate compounds begins with their extraction from natural sources. Early chemists, working with plant materials, were the first to isolate and identify these phenolic acids.
-
3,4-Dihydroxybenzoic acid (Protocatechuic acid): This widely distributed compound can be found in a variety of edible and medicinal plants.[5] It has been isolated from the stem bark of Boswellia dalzielii and the leaves of Diospyros melanoxylon.[2] Its presence as an antifungal agent in the skins of some onion strains highlights its ecological significance.[2]
-
2,5-Dihydroxybenzoic acid (Gentisic acid): Initially isolated from the root of the genus Gentiana.[3] Its discovery was also linked to early pharmacology, as it was identified as a minor (1%) metabolic byproduct of aspirin.[4] It is also found in the African tree Alchornea cordifolia and in wine.[4]
-
2,3-Dihydroxybenzoic acid (o-Pyrocatechuic acid): This isomer is found in various plants, such as Phyllanthus acidus and the aquatic fern Salvinia molesta.[1] Its most significant role, however, was uncovered in the microbial world.
The Rise of Synthetic Chemistry
The structural elucidation of DHBAs paved the way for their synthesis in the laboratory. The development of synthetic methods was a significant milestone, allowing for the production of these compounds in larger quantities and confirming their structures.
One of the most important reactions in the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. For di- and trihydric phenols, this reaction can proceed under milder conditions than for monohydric phenols.[4][6] This method has been historically used for the synthesis of 2,4-DHBA, 2,5-DHBA, and 2,6-DHBA.[7][8]
Another key historical method is the Elbs persulfate oxidation , which can be used to synthesize gentisic acid from salicylic acid.[4] The synthesis of 3,5-dihydroxybenzoic acid was historically achieved through the alkaline fusion of the disulfonic acid derived from the sulfonation of benzoic acid.[9]
Logical Diagram of Dihydroxybenzoic Acid Isomers
Elucidation of Biological Roles
The availability of synthetic DHBAs accelerated research into their biological functions, revealing their involvement in critical life processes, particularly in microbiology.
Siderophores and Iron Acquisition
A pivotal moment in the history of DHBAs was the discovery of their role in microbial iron transport. Iron is essential for most life, but its low solubility in aerobic environments makes it a limiting nutrient.[10] To overcome this, many bacteria synthesize and secrete high-affinity iron chelators called siderophores.[11][12]
In 1970, the discovery of enterobactin (also known as enterochelin) by the Gibson and Neilands groups revolutionized the understanding of microbial iron acquisition.[13] Enterobactin, primarily found in Gram-negative bacteria like E. coli and Salmonella typhimurium, is one of the most powerful siderophores known.[13] Initial studies established that enterobactin is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[13] This highlighted 2,3-dihydroxybenzoic acid as the fundamental iron-chelating unit.[10][13]
The biosynthesis of enterobactin begins with chorismic acid, a precursor from the shikimate pathway, which is converted to 2,3-dihydroxybenzoic acid through a series of enzymatic steps.[10][13] Three molecules of 2,3-DHB are then linked to a serine backbone and cyclized to form the final enterobactin molecule.[13] Once secreted, enterobactin binds ferric iron (Fe³⁺) with extremely high affinity, and the resulting Fe-enterobactin complex is recognized by specific receptors on the bacterial outer membrane (like FepA in E. coli) and transported into the cell.[13]
Signaling Pathway of Enterobactin-Mediated Iron Uptake
Quantitative Data Summary
The different isomers of dihydroxybenzoic acid exhibit a range of biological activities, which are largely influenced by the position of the hydroxyl groups.[14]
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40% |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17% |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11% |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12% |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51% |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39% |
| Table 1: Comparative antioxidant activity of dihydroxybenzoic acid isomers. Data indicates that 2,5-DHBA and 3,4-DHBA possess the strongest radical scavenging capabilities.[14] |
| Isomer | Common Name | Melting Point (°C) | pKa1 |
| 2,3-DHBA | Pyrocatechuic Acid | 205 | ~2.56 |
| 2,5-DHBA | Gentisic Acid | 204 | 2.97 |
| 3,4-DHBA | Protocatechuic Acid | 202 | 4.48 |
| Table 2: Selected physical properties of common DHBA isomers.[1][2][4][15] |
Experimental Protocols
The following sections provide an overview of historical and laboratory-scale synthetic methods for producing DHBA isomers.
Protocol 1: Synthesis of 2,4-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction
This protocol is adapted from a standard laboratory procedure for the carboxylation of resorcinol.[6]
Materials:
-
Resorcinol (5.9 g)
-
Sodium bicarbonate (25 g)
-
37% Hydrochloric acid (~29 mL)
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, combine 5.9 g of resorcinol and 25 g of sodium bicarbonate.
-
Add 60 mL of distilled water and mix the contents.
-
Heat the mixture to reflux. The reaction proceeds conveniently for dihydric phenols at atmospheric pressure.
-
After 2 hours of reflux, increase the temperature to 130°C and maintain for an additional 15 minutes to ensure complete carboxylation.
-
Allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker.
-
Cool the beaker in an ice bath to precipitate the sodium salt of the product.
-
Carefully add ~29 mL of 37% hydrochloric acid in small portions with stirring. Vigorous frothing will occur due to CO₂ evolution.
-
The addition of acid protonates the salt, causing the free 2,4-dihydroxybenzoic acid to precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold distilled water, and dry.
Workflow for the Kolbe-Schmitt Synthesis of 2,4-DHBA
Protocol 2: Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid
This is a classic multi-step synthesis adapted from procedures found in Organic Syntheses.[9][16]
Step 1: Synthesis of Benzoic Acid-3,5-disulfonic Acid
-
In a 1-liter Kjeldahl flask, combine 200 g of benzoic acid with 500 mL of fuming sulfuric acid.
-
Heat the mixture in an oil bath at 240-250°C for 5 hours.
-
After cooling overnight, slowly pour the mixture into 3 kg of crushed ice with stirring.
-
Neutralize the solution by adding barium carbonate in portions until gas evolution ceases (approx. 2.4-2.5 kg).
-
Filter the resulting paste by suction and wash the barium sulfate cake with water.
-
Evaporate the combined filtrates to dryness to obtain the crude barium salt of the disulfonic acid.
Step 2: Alkali Fusion to form 3,5-Dihydroxybenzoic Acid
-
In a copper beaker, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.
-
Gradually add the dried, pulverized barium salt from Step 1 to the molten alkali with stirring.
-
Slowly raise the temperature to 250-260°C, where a vigorous reaction will occur.
-
After the reaction subsides (~30 minutes), increase the temperature to 280-310°C and maintain for 1 hour.
-
Cool the melt to 200°C and carefully ladle it into 6 L of water.
-
Filter the solution to remove barium sulfite.
-
Acidify the filtrate with concentrated hydrochloric acid.
-
Extract the aqueous solution with ether.
-
Concentrate the ether extracts to yield crude 3,5-dihydroxybenzoic acid, which can be purified by recrystallization.
Conclusion
The journey of dihydroxybenzoate compounds from their initial discovery in plants to their central role in microbial survival is a testament to the progress of chemical and biological sciences. Initially characterized through isolation and classical synthetic reactions like the Kolbe-Schmitt, their profound biological importance, particularly that of 2,3-DHBA in the high-affinity siderophore enterobactin, was later revealed. The distinct properties of each isomer, dictated by the positioning of their hydroxyl groups, continue to make them a subject of interest in fields ranging from medicinal chemistry and drug development to materials science. This rich history underscores the foundational importance of these seemingly simple phenolic acids.
References
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 3. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gentisic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Page loading... [guidechem.com]
- 8. US2608579A - Preparation of gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. The Siderophore 2,3-Dihydroxybenzoic Acid Is Not Required for Virulence of Brucella abortus in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enterobactin - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate and its Isomer Ethyl 3,4-dihydroxybenzoate (EDHB)
For Research Use Only
Executive Summary
However, a significant body of research exists for its structural isomer, Ethyl 3,4-dihydroxybenzoate (EDHB) , also known as Ethyl protocatechuate. EDHB has garnered considerable scientific interest for its potent biological activities, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).
This guide is structured to first present the limited available information on Ethyl 2,3-dihydroxybenzoate. Subsequently, it will provide an in-depth technical review of the well-researched biological activities of Ethyl 3,4-dihydroxybenzoate (EDHB) as a valuable reference for researchers in drug development and related fields. This will include quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways associated with EDHB.
Part 1: this compound
Chemical Properties
This compound is an organic compound with the following properties[1]:
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 3943-73-5 |
| IUPAC Name | This compound |
| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester |
| Appearance | Solid (form may vary) |
Biological Activity and Research
Currently, there is a significant lack of published research on the specific biological activities of this compound. While its parent compound, 2,3-dihydroxybenzoic acid, has been noted for its antioxidant and iron-chelating properties, and its involvement in the biosynthesis of the iron chelator enterobactin, these activities have not been extensively studied for the ethyl ester form[2][3]. One study indicated that 2,3-dihydroxybenzoic acid exhibited high antioxidant activity in CUPRAC and FRAP assays[2]. Further research is required to determine if this compound shares these properties and to explore its potential pharmacological profile.
Part 2: Ethyl 3,4-dihydroxybenzoate (EDHB) - A Comprehensive Technical Overview
Ethyl 3,4-dihydroxybenzoate (EDHB) is a well-characterized structural isomer of this compound with a range of documented biological effects. It is a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of the transcription factor HIF-1α[4].
Core Mechanism of Action: Prolyl Hydroxylase Inhibition and HIF-1α Stabilization
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHDs, leading to its ubiquitination and subsequent degradation by the proteasome[4][5]. In low oxygen conditions (hypoxia) or in the presence of PHD inhibitors like EDHB, this hydroxylation is blocked. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes[6][7]. This transcriptional activation mediates various cellular responses, including adaptation to hypoxia, angiogenesis, and erythropoiesis[5].
Quantitative Data on Biological Activities
The following tables summarize key quantitative findings from studies on EDHB.
Table 1: In Vitro Effects of EDHB on L6 Myoblast Cells [4]
| Parameter | Condition | Concentration of EDHB | Result |
| Cell Viability | Hypoxia (0.5% O₂) | 500 µM | Significant improvement |
| HIF-1α Protein Levels | Normoxia | 500 µM | 1.7-fold increase after 24h |
| Glutathione (GSH) Levels | Normoxia and Hypoxia | Not specified | Increased |
| Superoxide Dismutase (SOD) Activity | Hypoxia | Not specified | Increased |
| Glutathione Peroxidase (GPx) Activity | Hypoxia | Not specified | Increased |
Table 2: In Vivo Effects of EDHB in a Rat Model of Hypobaric Hypoxia [8]
| Parameter | Treatment | Result |
| Transvascular Permeability | EDHB (75 mg/kg for 3 days) | Decreased |
| Cerebral Edema | EDHB (75 mg/kg for 3 days) | Decreased |
| NF-κB Expression | EDHB (75 mg/kg for 3 days) | Downregulated |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) | EDHB (75 mg/kg for 3 days) | Curtailed |
| VEGF Expression | EDHB (75 mg/kg for 3 days) | Downregulated |
| HIF-1α Expression | EDHB (75 mg/kg for 3 days) | Incremented |
| Heme Oxygenase-1 (HO-1) Expression | EDHB (75 mg/kg for 3 days) | Incremented |
| Metallothionein-1 (MT-1) Expression | EDHB (75 mg/kg for 3 days) | Incremented |
Experimental Protocols
-
Cell Culture: L6 rat skeletal muscle myoblasts are grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a 5% CO₂ incubator at 37°C.
-
Seeding: Cells are seeded in 96-well plates and grown to 70-80% confluency.
-
Treatment: Cells are preconditioned with EDHB at various concentrations for different time intervals.
-
Hypoxia Exposure: Plates are placed in a hypoxic incubator with 0.5% O₂ for specified durations.
-
MTT Addition: 50 µl of MTT solution (2 mg/ml) is added to each well, and the plates are incubated for 3 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 200 µl of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 595 nm using a microplate reader.
-
Sample Preparation: Cell lysates are prepared from treated and control L6 cells.
-
Reaction Mixture: 100 µl of the sample is mixed with 1.5 ml of SOD buffer (50 mM Tris-cacodylate buffer, pH 8.2), 300 µl of nitroblue tetrazolium chloride (NBT) (1 mM), 300 µl of Triton X-100 (0.01%), and 800 µl of distilled water.
-
Initiation of Reaction: 10 µl of pyrogallol (60 mM) is added to initiate the reaction.
-
Absorbance Measurement: The absorbance is measured at 540 nm at 15-second intervals for 180 seconds.
-
Calculation: One unit of SOD activity is defined as the amount of enzyme that causes 50% inhibition of NBT reduction per minute per milligram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by EDHB and a typical experimental workflow for its evaluation.
Conclusion
While research on this compound is currently limited, its structural isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), has been extensively studied and demonstrates significant potential as a modulator of the hypoxia signaling pathway. The data presented in this guide on EDHB, including its mechanism of action, quantitative effects, and experimental protocols, provide a solid foundation for researchers and drug development professionals. Further investigation into this compound is warranted to determine if it possesses similar or distinct biological activities.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2,3-dihydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2,3-dihydroxybenzoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. It belongs to the family of dihydroxybenzoic acid esters, which are recognized for their biological activities and as precursors for more complex molecules. The synthesis of this compound is typically achieved through the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol. This process involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, usually under reflux conditions.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[1]
These application notes provide a comprehensive overview of the synthesis, including comparative data from related reactions, a detailed experimental protocol, and visualizations of the reaction workflow and mechanism.
Data Presentation
The efficiency of Fischer esterification can vary significantly based on the substrate, catalyst, and reaction conditions. The following table summarizes quantitative data for the esterification of various dihydroxybenzoic acids to provide a comparative context for the synthesis of this compound.
| Substrate | Alcohol | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| 3,5-Dihydroxybenzoic Acid | n-Propyl Alcohol | Conc. H₂SO₄ | 9 | 82 | [3] |
| 3,5-Dihydroxybenzoic Acid | Ethanol | Conc. H₂SO₄ | 20 | Not specified | [4] |
| 2,4-Dihydroxybenzoic Acid | Methanol | Sulfuric Acid | 12 | ~35 (recrystallized) | [5] |
| Generic Hydroxy Acid | Ethanol | Conc. H₂SO₄ | 2 | 95 | [2] |
| 3,4-Dihydroxybenzoic Acid | Ethanol | Not specified | 0.5 (at 0°C) | 95 (recrystallized) | [6] |
Note: The yield and reaction time for this compound are expected to be within these ranges, but empirical optimization is recommended.
Experimental Protocols
This section details the methodology for the synthesis of this compound via Fischer Esterification.
1. Materials and Reagents:
-
2,3-Dihydroxybenzoic acid
-
Absolute Ethanol (used in excess as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
2. Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
pH paper or pH meter
3. Reaction Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add 2,3-dihydroxybenzoic acid.
-
Reagent Addition: Add an excess of absolute ethanol to the flask. The ethanol acts as both a reactant and the solvent.[2] A typical molar ratio of alcohol to acid is between 10:1 and 25:1.[7]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the carboxylic acid).[2]
-
Reflux: Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Heat the mixture to reflux using a heating mantle or oil bath. The reaction time can range from 2 to 20 hours, depending on the reactivity of the substrate.[2][4] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
4. Work-up and Isolation:
-
Solvent Removal: Reduce the volume of the reaction mixture by removing the excess ethanol using a rotary evaporator.[2]
-
Dilution and Neutralization: Pour the concentrated residue into a beaker containing cold deionized water.[8] Carefully neutralize the remaining acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.[8] Be cautious as CO₂ gas will be evolved.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether.[4][8]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[2]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[2][8]
-
Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure ester.
6. Characterization:
-
The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Fischer Esterification Mechanism Diagram
Caption: Mechanism of acid-catalyzed Fischer Esterification.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Esterification of 2,4-dihydroxybenzoic acid | Semantic Scholar [semanticscholar.org]
- 6. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Application Notes and Protocols for the Esterification of 2,3-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2,3-dihydroxybenzoic acid, a compound of interest for its potential therapeutic applications. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the synthesis of 2,3-dihydroxybenzoic acid esters, which are valuable intermediates in drug discovery and development.
Introduction
2,3-Dihydroxybenzoic acid (2,3-DHBA), also known as pyrocatechuic acid, is a phenolic acid that exhibits a range of biological activities. It is a metabolite of aspirin and is also found in various plant sources. Research has indicated its involvement in several cellular signaling pathways, making it and its derivatives attractive candidates for further investigation. Notably, 2,3-DHBA has been shown to inhibit cyclin-dependent kinases (CDKs), suggesting potential applications in oncology.[1][2][3] It also plays a role in cardiovascular protection through the activation of the Nrf2 signaling pathway and has demonstrated antioxidant and antimicrobial properties.[4][5][6] The esterification of 2,3-dihydroxybenzoic acid is a fundamental chemical transformation that allows for the modification of its physicochemical properties, which can be crucial for enhancing its bioavailability and therapeutic efficacy.
Biological Context: Inhibition of Cyclin-Dependent Kinases
2,3-Dihydroxybenzoic acid has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. By inhibiting CDKs, 2,3-DHBA can arrest the proliferation of cancer cells. The following diagram illustrates the simplified signaling pathway.
Experimental Protocols
The following protocols describe the synthesis of methyl 2,3-dihydroxybenzoate and this compound via Fischer-Speier esterification. This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][7]
Materials and Equipment
-
2,3-dihydroxybenzoic acid
-
Anhydrous methanol
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
General Experimental Workflow
The overall process for the Fischer esterification of 2,3-dihydroxybenzoic acid is depicted in the workflow diagram below.
Protocol 1: Synthesis of Mthis compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,3-dihydroxybenzoic acid in 50 mL of anhydrous methanol.
-
Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude mthis compound by recrystallization from a mixture of ethyl acetate and hexane to yield a crystalline solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, suspend 5.0 g of 2,3-dihydroxybenzoic acid in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the suspension with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.
-
Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic solution with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product. A high yield of 95% has been reported for the analogous synthesis of ethyl 3,4-dihydroxybenzoate.[8]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected ester products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 2,3-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | 204-206 | N/A |
| Mthis compound | C₈H₈O₄ | 168.15 | 81 | >90 |
| This compound | C₉H₁₀O₄ | 182.17 | 73-75 | >90 |
Note: Expected yields are based on literature values for similar reactions and may vary depending on experimental conditions.[8][9] The melting point for mthis compound is also cited in the literature.[10]
Characterization
The synthesized esters should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch and the hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
By following these detailed protocols, researchers can reliably synthesize esters of 2,3-dihydroxybenzoic acid for further investigation into their biological activities and potential as therapeutic agents.
References
- 1. Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Mthis compound | 2411-83-8 | FM70261 [biosynth.com]
Application Notes and Protocols for the Purification of Ethyl 2,3-dihydroxybenzoate
Introduction
Ethyl 2,3-dihydroxybenzoate is an organic compound with significant potential in pharmaceutical research and as a building block in organic synthesis. Its structure, featuring a catechol moiety and an ethyl ester, makes it a subject of interest for various applications. The purity of this compound is paramount for its use in drug development and scientific research, as impurities can lead to ambiguous experimental results and undesirable side effects in therapeutic applications. This document provides detailed protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The primary methods covered are post-synthesis workup, recrystallization, and flash column chromatography.
Common Impurities in Synthesis
The synthesis of this compound, typically via Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, can result in several impurities. Understanding these is crucial for selecting an appropriate purification strategy.
-
Unreacted 2,3-dihydroxybenzoic acid: Due to incomplete esterification.
-
Isomeric dihydroxybenzoic acids or their ethyl esters: If the starting material contained isomeric impurities.
-
Polymeric or degradation products: Arising from the sensitivity of the dihydroxybenzoic acid moiety to oxidation and heat.
-
Residual acid catalyst: Such as sulfuric acid or hydrochloric acid.
-
Residual ethanol: The solvent and reactant from the esterification process.
Purification Strategy Overview
A typical purification workflow begins with a post-synthesis aqueous workup to remove the acid catalyst and any water-soluble impurities. This is followed by a more rigorous purification technique like recrystallization or column chromatography to remove closely related organic impurities. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Post-Synthesis Aqueous Workup
This protocol is designed to remove acidic catalysts (e.g., H₂SO₄) and unreacted 2,3-dihydroxybenzoic acid from the crude reaction mixture. The phenolic nature of the product requires careful selection of the base to avoid deprotonation and subsequent loss of the desired ester into the aqueous phase. A mild base like sodium bicarbonate is recommended.
Materials:
-
Crude reaction mixture
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the crude reaction mixture to room temperature.
-
If an organic solvent was not used in the reaction, dilute the mixture with ethyl acetate (approximately 2-3 volumes of the reaction mixture).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. Saturated NaHCO₃ solution (2 x 1 volume). Perform this step carefully to vent any CO₂ gas that evolves. This will neutralize the acid catalyst and remove the more acidic 2,3-dihydroxybenzoic acid starting material. b. Water (1 x 1 volume). c. Brine (1 x 1 volume) to facilitate the separation of the layers and remove residual water.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found. For dihydroxybenzoate esters, solvent systems involving ethanol and water are often effective.[1][2]
Materials:
-
Crude this compound (from Protocol 1)
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
Once dissolved, slowly add hot deionized water dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities. This compound is a polar molecule, and a silica gel stationary phase with a moderately polar mobile phase is appropriate.
Materials:
-
Crude this compound (from Protocol 1)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Glass chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition by TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes/ethyl acetate). b. Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. c. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. b. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder. c. Carefully add the sample to the top of the column.
-
Elution: a. Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity (e.g., to 4:1, then 2:1), is often effective for separating compounds with different polarities. b. Collect fractions in test tubes.
-
Fraction Analysis: a. Monitor the fractions by TLC to identify those containing the pure product. b. Combine the pure fractions.
-
Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Aqueous Workup | Recrystallization | Flash Column Chromatography |
| Primary Impurities Removed | Acid catalyst, unreacted carboxylic acid | Compounds with different solubility profiles | Most organic impurities with different polarities |
| Estimated Yield | >95% | 60-85% | 70-90% |
| Expected Purity | Moderate (removes bulk acidic impurities) | High (>98%) | Very High (>99%) |
| Scale | Milligrams to Kilograms | Grams to Kilograms | Milligrams to Grams |
| Advantages | Fast, simple, removes key process impurities | Cost-effective, scalable, yields crystalline product | High resolution, applicable to complex mixtures |
| Disadvantages | Does not remove non-acidic organic impurities | Requires a suitable solvent, potential for product loss in mother liquor | More time-consuming, requires more solvent, can be costly on a large scale |
Logical Relationships in Purification Method Selection
The choice of purification method is often dictated by the impurity profile of the crude product.
Caption: Decision tree for selecting a purification method.
References
Ethyl 2,3-dihydroxybenzoate: A Versatile Building Block in Organic Synthesis
Introduction
Ethyl 2,3-dihydroxybenzoate, a catechol-type aromatic ester, is a valuable and versatile precursor in organic synthesis. Its unique substitution pattern, featuring two adjacent hydroxyl groups and an ethyl ester moiety, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document provides a detailed overview of the applications of this compound, focusing on its use in the synthesis of coumarin derivatives through the Pechmann condensation and the preparation of alkoxy-substituted aromatics via the Williamson ether synthesis.
Application 1: Synthesis of 7,8-Dihydroxycoumarins via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[1] this compound, with its phenolic hydroxyl groups, can effectively participate in this reaction to yield 7,8-dihydroxycoumarin derivatives. These compounds are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.
The reaction proceeds through an initial acid-catalyzed transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin ring system.[1]
Experimental Protocol: Synthesis of 7,8-Dihydroxy-4-methylcoumarin
This protocol describes the synthesis of 7,8-dihydroxy-4-methylcoumarin from this compound and ethyl acetoacetate using a solid acid catalyst.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Toluene (or solvent-free conditions)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).[2]
-
The reaction can be performed neat (solvent-free) or in a high-boiling solvent such as toluene.
-
Heat the reaction mixture to 110-130 °C with stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol and filter to remove the catalyst.
-
Allow the filtrate to cool to induce crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain pure 7,8-dihydroxy-4-methylcoumarin.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Phenol | β-ketoester | H₂SO₄ | - | Room Temp - 100 | 1 - 24 h | 60 - 90 |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Toluene | 110 | 4 - 8 h | 85 - 95 |
| Phloroglucinol | Ethyl acetoacetate | ZnCl₂ | - | 100 | 2 - 6 h | 70 - 85 |
Note: The data in this table is representative of Pechmann condensation reactions with various phenols and is intended to provide a general guideline.
Experimental Workflow
Caption: Workflow for the synthesis of 7,8-dihydroxy-4-methylcoumarin.
Application 2: Synthesis of Alkoxy-Substituted Aromatics via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide in the presence of a base.[3][4] The phenolic hydroxyl groups of this compound can be deprotonated to form phenoxides, which then act as nucleophiles to displace a halide from an alkyl halide, forming an ether linkage. This reaction is particularly useful for introducing alkyl chains to the aromatic ring, thereby modifying the steric and electronic properties of the molecule. This can be a key step in the synthesis of more complex drug candidates.
The reaction proceeds via an SN2 mechanism, and therefore works best with primary alkyl halides.[5] The choice of base and solvent is crucial to ensure efficient deprotonation and to avoid side reactions.[6]
Experimental Protocol: O-Alkylation of this compound
This protocol describes a general procedure for the dialkylation of this compound using a generic alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, THF)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and a suitable solvent (e.g., acetone or DMF).
-
Add the base (e.g., potassium carbonate, 2.2 equivalents) to the solution and stir the suspension.
-
Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7,8-dialkoxybenzoate derivative.
Quantitative Data
The following table provides representative data for Williamson ether synthesis with phenolic substrates.
| Phenolic Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Phenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 6 - 12 h | 80 - 95 |
| Catechol | Benzyl Chloride | NaH | DMF | Room Temp | 4 - 8 h | >90 |
| Hydroquinone | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 8 - 16 h | 85 - 98 |
Note: This data is illustrative for Williamson ether synthesis and may vary for this compound.
Signaling Pathway Diagram
While this compound is primarily a synthetic intermediate, its derivatives can have biological activity. For instance, coumarin derivatives are known to act as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a synthesized coumarin derivative inhibits a target enzyme.
Caption: Inhibition of a target enzyme by a synthesized coumarin derivative.
This compound serves as a valuable and reactive starting material for the synthesis of various organic compounds, particularly heterocyclic systems like coumarins and functionalized aromatic ethers. The presence of two adjacent hydroxyl groups allows for the construction of unique molecular scaffolds that are of interest to researchers in drug discovery and materials science. The protocols outlined in this document for the Pechmann condensation and Williamson ether synthesis provide a foundation for the utilization of this compound in the development of novel molecules with potential biological and chemical applications. Further exploration of its reactivity is likely to uncover even more diverse and valuable synthetic transformations.
References
Application Notes and Protocols: Ethyl 2,3-dihydroxybenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2,3-dihydroxybenzoate as a versatile chemical intermediate in the synthesis of various organic molecules, particularly in the realm of drug development and fine chemical manufacturing.
Chemical Information:
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester[1] |
| CAS Number | 3943-73-5[1] |
| Molecular Formula | C₉H₁₀O₄[1] |
| Molecular Weight | 182.17 g/mol [1] |
Synthesis of Benzofuran Derivatives
This compound serves as a valuable precursor for the synthesis of benzofuran derivatives, which are core structures in many biologically active compounds.[2][3] A common strategy involves an initial O-alkylation of one of the hydroxyl groups, followed by an intramolecular cyclization.
Experimental Workflow for Benzofuran Synthesis
Caption: Workflow for the synthesis of benzofuran derivatives from this compound.
Protocol 1: Synthesis of Ethyl 5,7-dimethoxybenzofuran-3-carboxylate (Analogous Reaction)
This protocol details the synthesis of a substituted benzofuran from a dimethoxy-hydroxy benzaldehyde, illustrating a similar chemical transformation.[4]
Materials:
-
2,4-dimethoxy-6-hydroxy benzaldehyde (1g)
-
Ethyl bromoacetate (1ml)
-
Anhydrous potassium carbonate (1g)
-
Dry acetone (50ml)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Combine 2,4-dimethoxy-6-hydroxy benzaldehyde (1g), ethyl bromoacetate (1ml), anhydrous potassium carbonate (1g), and dry acetone (50ml) in a round-bottom flask.
-
Heat the mixture under reflux for 24 hours.
-
After cooling, filter the reaction mixture to remove potassium carbonate, and wash the solid with acetone.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
Recrystallize the product from ethanol to obtain the pure crystalline Ethyl 5,7-dimethoxybenzofuran-3-carboxylate.
Quantitative Data (for analogous reaction):
| Reactant | Molar Eq. | Yield (%) |
| 2,4-dimethoxy-6-hydroxy benzaldehyde | 1.0 | Not Specified |
| Ethyl bromoacetate | ~1.5 | Not Specified |
| Anhydrous K₂CO₃ | ~1.3 | Not Specified |
Friedel-Crafts Acylation
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. This reaction introduces an acyl group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates.[5][6][7][8]
Logical Flow of a General Friedel-Crafts Acylation
Caption: General logical flow of a Friedel-Crafts acylation reaction.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This is a general protocol that can be adapted for the acylation of this compound.[5]
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (0.055 mol, 1.1 equiv)
-
Methylene chloride (CH₂Cl₂)
-
Acetyl chloride (0.055 mol, 1.1 equiv)
-
Aromatic compound (e.g., Anisole) (0.050 mol)
-
Addition funnel
-
Round-bottom flask
-
Ice/water bath
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous MgSO₄
Procedure:
-
Suspend anhydrous aluminum chloride (0.055 mol) in methylene chloride in a round-bottom flask fitted with an addition funnel and cool to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride (0.055 mol) in methylene chloride to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.
-
After the addition is complete, add a solution of the aromatic compound (0.050 mol) in methylene chloride in the same manner, controlling the addition rate to prevent excessive boiling.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice (approx. 25g) and concentrated HCl (15 mL).
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with methylene chloride (20 mL).
-
Combine the organic layers and wash twice with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.
Quantitative Data (for acylation of various aromatic ethers):
| Aromatic Substrate | Product | Yield (%) |
| Anisole | 4-Methoxyacetophenone | 92-97 |
| Veratrole | 3,4-Dimethoxyacetophenone | 90-95 |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxyacetophenone | 93-98 |
Note: Yields are based on analogous reactions and may vary for this compound.
O-Alkylation (Williamson Ether Synthesis)
The hydroxyl groups of this compound can be selectively alkylated to produce ether derivatives, which are important intermediates in the synthesis of more complex molecules.[9]
Experimental Workflow for O-Alkylation
Caption: Experimental workflow for the O-alkylation of this compound.
Protocol 3: General Procedure for O-Alkylation
This protocol provides a general method for the O-alkylation of phenolic compounds, which can be adapted for this compound.[9]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data (for O-alkylation of 2-hydroxybenzonitrile - analogous reaction):
| Alkylating Agent | Base | Solvent | Yield (%) |
| Ethyl Bromide | K₂CO₃ | DMF | ~85-95 |
| Benzyl Bromide | K₂CO₃ | Acetone | ~90-98 |
| Methyl Iodide | NaH | THF | ~92-97 |
Note: Yields are based on an analogous reaction and may differ for this compound. Selectivity for mono- vs. di-alkylation will depend on the reaction conditions and stoichiometry of reagents.
Potential Biological Significance of Derivatives
Derivatives of dihydroxybenzoic acids are known to exhibit a range of biological activities, suggesting that molecules synthesized from this compound could be of interest in drug discovery. For instance, 2,3-dihydroxybenzoic acid is a key component in the biosynthesis of enterobactin, a siderophore used by E. coli for iron scavenging.[10] This suggests that derivatives could have applications as antimicrobial agents or in studies of bacterial iron metabolism.
Enterobactin Biosynthesis Pathway
Caption: Simplified schematic of the enterobactin biosynthesis pathway, highlighting the role of 2,3-dihydroxybenzoate.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2,3-Dihydroxybenzoate and Related Compounds in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of Ethyl 2,3-dihydroxybenzoate and structurally related compounds. The information is collated from various scientific studies and is intended to guide researchers in exploring their potential as antimicrobial agents. This document includes quantitative data on antimicrobial activity, detailed experimental protocols, and visualizations of potential mechanisms of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of 2,3-dihydroxybenzoic acid (DHBA) and its esters has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the key quantitative data from published studies.
Table 1: Antibacterial Activity of 2,3-Dihydroxybenzoic Acid (DHBA)
| Bacterial Strain | Assay Type | Key Findings | Reference |
| Pseudomonas aeruginosa Xen 5 | Minimum Inhibitory Concentration (MIC) | MIC: 1.5 mg/mL | [1] |
| Multi-drug resistant strains | Disc Diffusion | Effective against Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. | [2] |
Table 2: Antifungal Activity of Mthis compound (M2,3DB)
| Fungal Strain | Assay Type | Concentration | % Inhibition | MIC | Reference |
| Botrytis cinerea | Mycelial Growth | 50 µg/mL | ~100% | 32 µg/mL | [3] |
| Rhizoctonia solani | Mycelial Growth | 50 µg/mL | ~100% | 32 µg/mL | [3] |
| Phytophthora capsici | Mycelial Growth | 50 µg/mL | 48.8% | Not Reported | [3] |
| Fusarium oxysporum f. sp. lycopersici | Mycelial Growth | 50 µg/mL | 36.6% | 64 µg/mL | [3] |
Table 3: Antibiotic Potentiation by Ethyl 3,4-Dihydroxybenzoate (EDHB) against Drug-Resistant E. coli
Note: EDHB is a positional isomer of this compound and is included here to provide insights into potential mechanisms of action, such as efflux pump inhibition.
| Antibiotic | EDHB Concentration | Fold Reduction in IC50 | Reference |
| Clarithromycin | 125 µg/mL | 4-fold | [4] |
| Erythromycin | 31.25 µg/mL | 4-fold | [4] |
Potential Mechanisms of Action
Several mechanisms have been proposed for the antimicrobial effects of dihydroxybenzoates. These include iron chelation, disruption of cellular stress responses, and inhibition of bacterial efflux pumps.
2,3-Dihydroxybenzoic acid is a known iron chelator. By sequestering iron, which is an essential nutrient for bacterial growth and biofilm formation, DHBA can inhibit bacterial proliferation.[1] Studies have shown that DHBA can significantly reduce biofilm formation in Pseudomonas aeruginosa by limiting the availability of free iron.[1]
References
- 1. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and antifungal activity of mthis compound from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]
Application Notes and Protocols: Iron-Chelating Properties of Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dihydroxybenzoate is a derivative of 2,3-dihydroxybenzoic acid (2,3-DHBA), a catecholate compound that is a fundamental component of the potent bacterial siderophore, enterobactin.[1] The structural similarity of this compound to known iron-chelating moieties suggests its potential for therapeutic applications in conditions of iron overload and diseases where iron dysregulation plays a pathogenic role. The catechol group (the two adjacent hydroxyl groups on the benzene ring) is a key structural feature responsible for high-affinity iron binding. While direct and extensive research on the iron-chelating properties of this compound is limited, the well-documented iron-chelating ability of its parent compound, 2,3-dihydroxybenzoic acid, provides a strong basis for its investigation as an iron chelator.[2]
These application notes provide an overview of the iron-chelating potential of this compound, drawing from data on related compounds, and present detailed protocols for its evaluation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10O4 | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| CAS Number | 3943-73-5 | [3] |
| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, Pyrocatechuic acid ethyl ester | [3] |
Quantitative Data on Iron Chelation (Related Compounds)
| Compound | Parameter | Value | Conditions | Source |
| 3,4-dihydroxybenzoic acid | log β1 (Fe³⁺) | 17.68 | Aqueous solution | [4] |
| 3,4-dihydroxybenzoic acid | log β2 (Fe³⁺) | 29.79 | Aqueous solution | [4] |
| 3,4-dihydroxybenzoic acid | log β3 (Fe³⁺) | 46.27 | Aqueous solution | [4] |
| 2,3-dihydroxybenzoic acid | Iron Excretion (in vivo) | 4.5 mg/day increase | 25 mg/kg/day in patients with β-thalassaemia major | [2] |
| 2,3-dihydroxybenzoic acid | Iron Excretion (in vivo) | 6.5 mg/day increase | 25 mg/kg q.i.d. in patients with β-thalassaemia major | [2] |
Note: The stability constant (β) represents the overall formation constant for the metal-ligand complex. Higher values indicate stronger binding.
Experimental Protocols
The following are detailed protocols for common in vitro assays to determine the iron-chelating properties of this compound. These are generalized protocols and may require optimization for the specific compound.
Ferrous Iron (Fe²⁺) Chelation Assay using Ferrozine
This assay is based on the competition between the test compound and ferrozine for the binding of ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm. The presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in absorbance.
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
Assay Buffer (e.g., HEPES or Phosphate buffer, pH 7.4)
-
EDTA (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in Assay Buffer.
-
Prepare a fresh solution of FeSO₄ in deionized water (e.g., 2 mM).
-
Prepare a solution of Ferrozine in deionized water (e.g., 5 mM).
-
Prepare a stock solution of EDTA in deionized water (e.g., 10 mM) and make serial dilutions in Assay Buffer for a standard curve.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the test compound (this compound) at various concentrations.
-
Add 50 µL of the FeSO₄ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 100 µL of the Ferrozine solution to each well to initiate the colorimetric reaction.
-
Incubate the plate at room temperature for another 10 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of ferrous ion chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration of the compound that chelates 50% of the ferrous ions) can be determined by plotting the chelating activity against the concentration of this compound.
-
Intracellular Labile Iron Pool (LIP) Chelation using Calcein-AM
Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of iron from the labile iron pool (LIP). An effective intracellular iron chelator will sequester iron from calcein, leading to an increase in fluorescence.
Materials:
-
Cell line (e.g., HeLa, SH-SY5Y)
-
Cell culture medium
-
Calcein-AM
-
This compound
-
Deferiprone or Desferrioxamine (positive controls)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Culture and Staining:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Load the cells with Calcein-AM (e.g., 0.5 µM in HBSS) and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
-
Treatment with Chelator:
-
Prepare serial dilutions of this compound and positive controls in HBSS.
-
Add the chelator solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence microplate reader.
-
Continue to measure the fluorescence at regular time intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).
-
-
Data Analysis:
-
The change in fluorescence over time is indicative of intracellular iron chelation.
-
The rate of increase in fluorescence can be compared between different concentrations of this compound and the positive controls.
-
Visualizations
Experimental Workflow: Ferrozine Assay
Caption: Workflow for the Ferrous Iron Chelation Assay using Ferrozine.
Proposed Signaling Pathway of Iron Chelation
While the specific signaling pathways affected by this compound are not yet elucidated, the action of its isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), suggests a potential interplay with iron-responsive cellular mechanisms. EDHB has been shown to induce an effective iron deficiency in cells, leading to the activation of the Iron-Responsive Element/Iron Regulatory Protein (IRE/IRP) system.[5] This system is a central regulator of iron homeostasis.
Caption: Proposed mechanism of action for intracellular iron chelation.
Conclusion
This compound holds promise as an iron-chelating agent due to its catechol structure, a motif known for its high affinity for iron. The provided protocols offer a starting point for the systematic evaluation of its iron-chelating efficacy, both in cell-free and cellular systems. Further research is warranted to determine its specific iron-binding constants, its effects on cellular iron metabolism, and its potential for development as a therapeutic agent for iron-related disorders. The investigation of its impact on signaling pathways, such as the IRE/IRP system, will be crucial in understanding its mechanism of action and its potential for drug development.
References
- 1. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of equilibrium constants of iron(iii)-1,2-dihydroxybenzene complexes and the relationship between calculated iron speciation and degradation of rhodamine B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dihydroxybenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxybenzoic acid (DHBA) esters are a class of chemical compounds with significant applications in the pharmaceutical, cosmetic, and food industries due to their antioxidant and antimicrobial properties. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of products containing these esters. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of DHBA esters and their isomers. This application note provides detailed protocols for the HPLC analysis of various DHBA esters, including method parameters, quantitative data, and stability-indicating procedures.
Principle of Separation
The separation of dihydroxybenzoic acid esters by reverse-phase HPLC is primarily based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as octadecylsilyl (C18) modified silica, while the mobile phase is a more polar mixture, commonly consisting of water or buffer and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as formic or acetic acid, in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention. Isomers of DHBA esters can be effectively separated due to subtle differences in their polarity and interaction with the stationary phase. Mixed-mode chromatography, which utilizes both reverse-phase and ion-exchange mechanisms, can also provide excellent selectivity for these compounds.[1][2][3]
Experimental Protocols
Standard HPLC Analysis of Dihydroxybenzoic Acid Esters
This protocol describes a general method for the separation and quantification of various dihydroxybenzoic acid esters.
3.1.1. Materials and Reagents
-
Reference standards of dihydroxybenzoic acid esters (e.g., methyl, ethyl, propyl esters of 2,5-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid, etc.) of known purity.
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water (e.g., Milli-Q or equivalent).
-
Formic acid or acetic acid, analytical grade.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm or 0.22 µm).
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A typical mobile phase consists of a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Elution Mode: A gradient elution is often used to achieve optimal separation of multiple esters and any impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength between 254 nm and 280 nm is suitable for most dihydroxybenzoic acid esters.
-
Injection Volume: 10 µL.
3.1.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the dihydroxybenzoic acid ester reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of mobile phase A and B).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standards to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.
Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines the procedure for developing a stability-indicating HPLC method and performing forced degradation studies to assess the stability of dihydroxybenzoic acid esters.
3.2.1. Objective
To develop an HPLC method that can separate the intact dihydroxybenzoic acid ester from its potential degradation products formed under various stress conditions.
3.2.2. Forced Degradation Protocol
The goal of forced degradation is to generate a modest level of degradation, typically in the range of 5-20%.
-
Acid Hydrolysis: Dissolve the ester in a suitable solvent and add 0.1 M to 1 M hydrochloric acid. The mixture can be heated if necessary (e.g., at 60°C) for a defined period. At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve the ester in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. The mixture can be heated if necessary. At various time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute it with the mobile phase for analysis.
-
Oxidative Degradation: Dissolve the ester in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature and analyze at different time intervals.
-
Thermal Degradation: Expose the solid ester to dry heat in an oven (e.g., at 70°C) for a specified duration. Samples are then dissolved in a suitable solvent and analyzed by HPLC.
-
Photolytic Degradation: Expose the solid ester or a solution of the ester to a light source that provides both visible and UV light (e.g., in a photostability chamber). A control sample should be protected from light. Analyze the samples at various time points.
3.2.3. Method Validation
The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The following tables summarize typical HPLC conditions and performance data for the analysis of dihydroxybenzoic acid esters.
Table 1: HPLC Method Parameters for Dihydroxybenzoic Acid Esters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Mixed-Mode (150 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-80% B in 15 min | Isocratic (70:30 A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 270 nm | UV at 280 nm |
| Temperature | 30 °C | 35 °C | 40 °C |
Table 2: Representative Quantitative Data for Dihydroxybenzoic Acid Ester Analysis
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| Methyl 2,5-dihydroxybenzoate | 8.5 | 1 - 100 | >0.999 | ~0.2 | ~0.6 |
| Ethyl 3,4-dihydroxybenzoate | 10.2 | 0.5 - 150 | >0.999 | ~0.1 | ~0.4 |
| Propyl 3,5-dihydroxybenzoate | 12.8 | 1 - 120 | >0.998 | ~0.3 | ~0.9 |
| Propyl Gallate | 9.7 | 0.5 - 100 | >0.999 | 0.0006% w/w | 0.002% w/w |
Visualizations
The following diagrams illustrate the workflows for HPLC method development and stability testing.
Caption: Workflow for HPLC Method Development.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the HPLC analysis of dihydroxybenzoic acid esters. The described methods are suitable for the routine quality control and stability assessment of these compounds in various matrices. The provided workflows and data tables serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries. It is important to note that for any specific dihydroxybenzoic acid ester, the HPLC method should be fully developed, optimized, and validated according to the relevant regulatory guidelines.
References
Application Notes and Protocols for NMR Spectroscopy of Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of Ethyl 2,3-dihydroxybenzoate. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR spectra for this compound, which is of interest in various fields, including medicinal chemistry and materials science.
Introduction
This compound is an organic compound with a substituted aromatic ring, making NMR spectroscopy an essential tool for its structural elucidation and purity assessment. This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for sample preparation and data acquisition, and includes diagrams to illustrate the molecular structure and analytical workflow.
Predicted NMR Spectral Data
Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, the following tables provide predicted chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~7.3 - 7.5 | dd | 1H | Ar-H | J ≈ 8.0, 1.5 |
| ~6.9 - 7.1 | t | 1H | Ar-H | J ≈ 8.0 |
| ~6.7 - 6.9 | dd | 1H | Ar-H | J ≈ 8.0, 1.5 |
| ~5.5 - 6.5 | br s | 2H | -OH | - |
| 4.41 | q | 2H | -OCH₂CH₃ | J = 7.1 |
| 1.41 | t | 3H | -OCH₂CH₃ | J = 7.1 |
Note: The chemical shifts of the hydroxyl (-OH) protons are highly dependent on concentration, temperature, and solvent and may appear as a broad singlet.
Predicted ¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | C=O |
| ~145 - 150 | Ar-C (C-OH) |
| ~145 - 150 | Ar-C (C-OH) |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~115 - 120 | Ar-C (C-CO) |
| ~110 - 115 | Ar-CH |
| 61.6 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) of high purity (≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolving the sample
-
Filter (e.g., glass wool or a syringe filter)
Protocol:
-
Weigh the required amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully place the NMR tube in the spinner turbine, ensuring the correct depth.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Spectral Width: A sweep width of 0 to 200 ppm is appropriate.
Visualization of Key Information
Molecular Structure of this compound
Caption: Chemical Structure of this compound.
Workflow for NMR Data Acquisition and Analysis
Caption: General Workflow for NMR Spectroscopy.
Data Interpretation and Structural Assignment
The interpretation of the NMR spectra of this compound involves assigning the observed signals to the specific protons and carbons in the molecule.
-
¹H NMR: The aromatic region will show three distinct signals for the three protons on the benzene ring. The splitting pattern (doublet of doublets and a triplet) arises from the coupling between adjacent protons. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz. The hydroxyl protons often appear as a broad singlet, which can be confirmed by a D₂O exchange experiment where the -OH peak disappears.
-
¹³C NMR: The spectrum will show a total of 9 distinct carbon signals. The carbonyl carbon of the ester group will be the most downfield signal. The four aromatic carbons attached to oxygen or the ester group will appear at lower field compared to the two aromatic carbons bearing only a hydrogen atom. The two carbons of the ethyl group will be found in the upfield region of the spectrum.
Conclusion
This document provides a comprehensive guide for the NMR spectroscopic analysis of this compound. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently acquire and interpret high-quality NMR data for this compound, facilitating its identification, characterization, and use in further research and development.
Application Notes and Protocols for the Mass Spectrometry Analysis of Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dihydroxybenzoate is a phenolic compound of interest in various fields, including drug development and natural product research, due to its potential biological activities. Accurate and robust analytical methods are crucial for its quantification in complex matrices and for studying its metabolic fate. Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), offers high sensitivity and selectivity for the analysis of this compound. These application notes provide detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS, along with information on its fragmentation patterns and metabolic pathways.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10O4 | --INVALID-LINK-- |
| Molecular Weight | 182.17 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 182.05790880 Da | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
GC-MS Analysis Protocol
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to improve chromatographic performance and sensitivity.
Experimental Workflow for GC-MS Analysis
Sample Preparation
-
Extraction:
-
Liquid-Liquid Extraction (LLE): For liquid samples such as plasma, extract with a water-immiscible organic solvent like ethyl acetate. Acidifying the aqueous phase to a pH below the pKa of the hydroxyl groups can improve extraction efficiency.
-
Solid-Phase Extraction (SPE): Use a C18 cartridge for aqueous samples. Condition the cartridge with methanol, followed by water. Load the sample, wash with water to remove polar impurities, and elute the analyte with a suitable organic solvent like methanol or acetonitrile.
-
-
Derivatization (Silylation):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.[2]
-
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-550 |
Expected Mass Spectrum and Fragmentation
A GC-MS spectrum for this compound is available in the Wiley SpectraBase (C-127-10385-7b-H2).[1] The fragmentation pattern of the silylated derivative is expected to show a molecular ion and characteristic fragment ions.
Predicted Fragmentation of Silylated this compound:
The derivatization with a silylating agent will replace the acidic protons on the two hydroxyl groups with trimethylsilyl (TMS) groups. The molecular weight of the di-TMS derivative will be 326.1 g/mol .
-
Molecular Ion (M+•): m/z 326
-
Loss of a methyl group (-CH3): [M-15]+ at m/z 311. This is a common fragmentation for TMS derivatives.
-
Loss of the ethoxy group (-OC2H5): [M-45]+ at m/z 281. This is a characteristic fragmentation of ethyl esters.
-
Other fragments: Further fragmentation may involve losses of TMS groups and rearrangements.
LC-MS/MS Analysis Protocol
Liquid chromatography-tandem mass spectrometry is highly suitable for the analysis of polar compounds like this compound in complex biological matrices, offering high sensitivity and specificity without the need for derivatization.
Experimental Workflow for LC-MS/MS Analysis
Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, multiple reaction monitoring (MRM) is the preferred method. The precursor ion will be the deprotonated molecule [M-H]-, and product ions will be generated by collision-induced dissociation (CID).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 181.1 | 137.1 | 15 | Loss of C2H4 (ethylene) |
| 109.1 | 20 | Loss of C2H4 and CO | ||
| 2,3-Dihydroxybenzoic Acid (Metabolite) | 153.0 | 109.0 | 15 | Loss of CO2[3] |
| 91.0 | 25 | Loss of CO2 and H2O |
Human Metabolic Pathway of this compound
In humans, esters are primarily metabolized by esterases present in the liver and other tissues. The resulting carboxylic acid can then undergo further phase II conjugation reactions.
The primary metabolic pathway for this compound in humans is expected to be hydrolysis of the ethyl ester by carboxylesterases, primarily in the liver, to form 2,3-dihydroxybenzoic acid.[4] This metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble glucuronide conjugate, which is then excreted.[5]
Conclusion
The GC-MS and LC-MS/MS methods described provide robust and sensitive approaches for the analysis of this compound. The choice of method will depend on the specific application, with GC-MS being suitable for volatile and semi-volatile profiling after derivatization, and LC-MS/MS offering high-throughput and sensitive quantification of the parent compound and its metabolites in biological matrices without the need for derivatization. Understanding the fragmentation patterns and metabolic pathways is essential for accurate identification and interpretation of results in drug development and related research fields.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,3-dihydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,3-dihydroxybenzoate. Our aim is to help you improve your reaction yield and address common challenges encountered during this esterification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2,3-dihydroxybenzoic acid with ethanol. The reaction is typically carried out under reflux conditions.[1][2][3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials. Other factors include incomplete reaction, side reactions, and product loss during workup and purification.[5][6]
Q3: What are the key parameters to control to maximize the yield?
A3: To shift the equilibrium towards the product and maximize your yield, you should focus on:
-
Using an excess of ethanol: This is a common strategy to drive the reaction forward. Often, ethanol is used as the solvent to ensure it is in large excess.[2][4]
-
Removing water: As the reaction proceeds, removing the water formed will prevent the reverse reaction from occurring. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[4]
-
Catalyst concentration: An adequate amount of acid catalyst is crucial for the reaction to proceed at a reasonable rate.[6]
-
Reaction time and temperature: Ensuring the reaction reaches equilibrium by refluxing for a sufficient amount of time is important.[1][7]
Q4: What are potential side reactions I should be aware of?
A4: With 2,3-dihydroxybenzoic acid, there is a potential for side reactions involving the hydroxyl groups, especially under harsh acidic conditions and high temperatures. These can include oxidation of the catechol moiety or other undesired intermolecular reactions.[8][9] It is also possible for decarboxylation of the starting material or product to occur at very high temperatures.[10]
Q5: How do I effectively purify my this compound?
A5: A standard workup procedure involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate.[1][7] The organic layer is then washed with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted 2,3-dihydroxybenzoic acid.[7][11] This is followed by a brine wash to remove residual water, drying over an anhydrous salt like sodium sulfate, and finally, removal of the solvent under reduced pressure.[7][11] If further purification is needed, column chromatography can be employed.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient Catalyst | Ensure you are using a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH). For laboratory scale, 1-5 mol% of sulfuric acid is a typical starting point.[4] |
| Reaction Not at Equilibrium | Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction has reached completion.[6] | |
| Low Reaction Temperature | Ensure the reaction mixture is refluxing gently. For ethanol, the boiling point is approximately 78 °C. | |
| Presence of Water in Reagents | Use anhydrous ethanol and ensure your 2,3-dihydroxybenzoic acid is dry. Dry all glassware thoroughly before starting the reaction.[6] | |
| Significant Amount of Unreacted Starting Material | Equilibrium Not Shifted Towards Products | Use a larger excess of ethanol (it can be used as the solvent).[4] If feasible, remove water as it forms using a Dean-Stark apparatus.[4] |
| Ineffective Catalyst | Use a fresh bottle of acid catalyst. Old catalysts may have absorbed moisture. | |
| Product is an Oil or Discolored | Presence of Impurities | This may indicate the presence of side products. Ensure thorough washing with sodium bicarbonate solution to remove acidic impurities. If the product is still impure, consider purification by column chromatography. |
| Low Isolated Yield After Workup | Product Loss During Extraction | The product may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery. A brine wash can also help by "salting out" the organic product from the aqueous phase.[11] |
| Hydrolysis During Workup | The ester can hydrolyze back to the carboxylic acid and alcohol, especially in the presence of strong bases or at elevated temperatures during the workup. Use a weak base like sodium bicarbonate for neutralization and keep the solutions cold during extractions.[11] | |
| Incomplete Removal of Solvent | Ensure the solvent is completely removed under reduced pressure. Residual solvent will lead to an inaccurate yield calculation. |
Experimental Protocols
Key Experiment: Fischer Esterification of 2,3-Dihydroxybenzoic Acid
This protocol is a general procedure adapted from the Fischer esterification of similar hydroxybenzoic acids and should be optimized for your specific laboratory conditions.[7][12][13]
Materials:
-
2,3-Dihydroxybenzoic Acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dihydroxybenzoic acid in an excess of anhydrous ethanol. A common starting point is a 1:10 molar ratio of acid to alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (repeat until no more CO₂ evolution is observed) to remove unreacted acid.
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
Visualizations
Fischer Esterification Workflow
Caption: A general workflow for the synthesis of this compound via Fischer Esterification.
Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 13. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
Ethyl 2,3-dihydroxybenzoate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dihydroxybenzoate. The information is designed to address common solubility challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
Based on the solubility of its parent compound, 2,3-dihydroxybenzoic acid, and general principles of "like dissolves like," this compound is anticipated to be soluble in a range of organic solvents. Likely candidates include:
-
Alcohols (e.g., ethanol, methanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Polar aprotic solvents (e.g., DMSO, DMF)
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including this compound, solubility in common solvents increases with temperature. If you are facing difficulty dissolving the compound, gently warming the solution can significantly improve solubility.
Q4: Can pH be adjusted to improve the solubility of this compound?
Unlike its parent compound, 2,3-dihydroxybenzoic acid, which has an acidic carboxylic acid group, the ethyl ester is not as readily ionized by changing the pH. The phenolic hydroxyl groups are weakly acidic and would require a relatively high pH to deprotonate. Therefore, pH adjustment is generally not the most effective primary method for dissolving this compound. However, at very high pH, some increase in aqueous solubility might be observed due to the deprotonation of the hydroxyl groups.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my chosen solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for this compound.
-
Solution: Refer to the qualitative solubility table below and consider switching to a solvent with a different polarity. For instance, if it is insoluble in a non-polar solvent like hexane, try a more polar solvent like ethanol or acetone.
-
-
Insufficient Temperature: The solubility of the compound may be low at room temperature.
-
Solution: Gently warm the mixture while stirring. Be cautious not to overheat, as this could lead to degradation of the compound.
-
-
Low Solvation Rate: The compound may be dissolving, but at a very slow rate.
-
Solution: Increase the surface area of the solid by grinding it into a fine powder. Use agitation methods like stirring or sonication to enhance the rate of dissolution.
-
-
Supersaturation and Precipitation: The solution may have been temporarily supersaturated and has now precipitated.
-
Solution: Re-dissolve the compound by warming the solution and then allow it to cool slowly to the desired concentration.
-
Issue 2: The compound precipitates out of solution over time.
Possible Causes and Solutions:
-
Change in Temperature: A decrease in temperature can cause the solubility to drop, leading to precipitation.
-
Solution: Store the solution at a constant temperature. If it needs to be used at a lower temperature, prepare a more dilute solution.
-
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.
-
Solution: Keep the solution in a tightly sealed container to prevent solvent evaporation.
-
-
Change in pH: Although less impactful than for its parent acid, a change in the pH of the solution (e.g., due to absorption of atmospheric CO2) could slightly alter solubility.
-
Solution: Use a buffered solvent system if maintaining a specific pH is critical for your experiment.
-
Data Presentation
Qualitative Solubility of this compound (Inferred)
Since specific quantitative data for this compound is not available, the following table provides an inferred qualitative solubility profile based on the properties of its parent compound and related esters.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Very Low to Insoluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
| Dichloromethane | Nonpolar | Sparingly Soluble to Soluble |
| Hexane | Nonpolar | Insoluble |
Quantitative Solubility of 2,3-Dihydroxybenzoic Acid
The following data for the parent compound, 2,3-dihydroxybenzoic acid, can be used as a reference point. Note that the ethyl ester is expected to be less soluble in polar solvents and more soluble in non-polar solvents compared to the acid.
| Solvent | Temperature (°C) | Solubility (mole fraction) |
| Acetone | 5 | 0.20 |
| 15 | 0.25 | |
| 25 | 0.31 | |
| Ethanol | 5 | 0.14 |
| 15 | 0.18 | |
| 25 | 0.22 | |
| Isopropyl alcohol | 5 | 0.10 |
| 15 | 0.13 | |
| 25 | 0.17 | |
| Ethyl acetate | 5 | 0.05 |
| 15 | 0.07 | |
| 25 | 0.09 | |
| Acetonitrile | 5 | 0.02 |
| 15 | 0.03 | |
| 25 | 0.04 |
Data adapted from a study on the solubility of 2,3-dihydroxybenzoic acid.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, DMSO, hexane)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is not soluble at room temperature, gently warm the vial and observe any changes.
Protocol 2: Improving Solubility with a Co-solvent System
Objective: To dissolve this compound in a predominantly aqueous solution using a water-miscible organic co-solvent.
Materials:
-
This compound
-
A water-miscible organic solvent in which the compound is soluble (e.g., ethanol or DMSO).
-
Water (or aqueous buffer).
-
Glass beaker and magnetic stirrer.
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of the chosen organic co-solvent (e.g., DMSO).
-
Once fully dissolved, slowly add the aqueous solution to the organic solution dropwise while stirring vigorously.
-
Continue adding the aqueous solution until the desired final concentration and solvent ratio are achieved.
-
If the solution becomes cloudy, it indicates that the solubility limit has been exceeded. You may need to increase the proportion of the organic co-solvent.
Visualizations
Caption: A workflow for determining the solubility of a compound.
Caption: A logical flowchart for troubleshooting solubility issues.
Technical Support Center: Stability of Ethyl 2,3-dihydroxybenzoate
This technical support center provides guidance and answers frequently asked questions regarding the stability of Ethyl 2,3-dihydroxybenzoate in various solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other benzoate esters, is hydrolysis of the ester bond. This reaction is typically catalyzed by the presence of acid or base and results in the formation of 2,3-dihydroxybenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How stable is this compound in aqueous solutions?
A2: this compound is susceptible to hydrolysis in aqueous solutions. The rate of degradation is dependent on the pH of the solution. In neutral and, particularly, in alkaline aqueous solutions, the hydrolysis rate is expected to be more significant compared to acidic conditions. For long-term storage, aqueous solutions are generally not recommended.
Q3: What is the recommended solvent for dissolving and storing this compound for screening purposes?
A3: For short-term storage and use in high-throughput screening (HTS), Dimethyl Sulfoxide (DMSO) is a commonly used solvent. While most compounds are stable in DMSO for extended periods, the presence of water can promote degradation. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture. Studies have shown that many compounds remain stable in DMSO even with some water content (e.g., 90/10 DMSO/water) when stored at low temperatures, though this can be compound-specific.[1]
Q4: Can I store solutions of this compound in methanol or ethanol?
A4: While this compound is soluble in alcohols like methanol and ethanol, these are protic solvents and can participate in transesterification or solvolysis reactions, especially in the presence of acidic or basic catalysts. For short-term use, alcoholic solutions may be acceptable if stored at low temperatures and protected from light. However, for long-term storage, aprotic solvents are generally preferred. A study on the hydrolysis of the related compound, ethyl benzoate, in methanol-water mixtures demonstrated that the rate of reaction is influenced by the solvent composition and temperature.[2][3]
Q5: How do freeze-thaw cycles affect the stability of this compound in DMSO?
A5: Repeated freeze-thaw cycles can potentially impact the stability of compounds in DMSO. While many compounds are stable through multiple cycles, it is good practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. This also helps to reduce the exposure to atmospheric moisture each time the stock is accessed.
Q6: Are there any known incompatibilities of this compound with common excipients?
-
Strongly acidic or basic excipients: These can catalyze hydrolysis.[4]
-
Strong oxidizing agents: The dihydroxy-substituted aromatic ring may be susceptible to oxidation.
-
Metal ions: Phenolic compounds can chelate metal ions, which might catalyze degradation.
It is always recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the solution | Oxidation of the dihydroxy-substituted aromatic ring. This can be accelerated by light, air, or the presence of metal ion impurities. | - Prepare solutions fresh whenever possible.- Store solutions protected from light (e.g., in amber vials).- Use high-purity solvents and degas them before use.- Consider adding a small amount of an antioxidant (e.g., BHT) if compatible with your experimental setup. |
| Precipitation of the compound from a stock solution in DMSO upon storage | The compound may have limited solubility at lower temperatures, or water may have been absorbed from the atmosphere, reducing the solvating power of DMSO. | - Gently warm the solution and vortex to redissolve the precipitate.- Ensure you are using anhydrous DMSO and minimize exposure to air.- Store stock solutions at room temperature if they are stable under these conditions, or prepare more dilute stock solutions. |
| Inconsistent results in bioassays from the same stock solution | Degradation of the compound in the stock solution or in the assay buffer. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions in the assay buffer immediately before use.- Verify the stability of the compound in the assay buffer under the experimental conditions (time, temperature, pH). |
| Appearance of new peaks in HPLC analysis of a stored solution | Chemical degradation of this compound. | - Identify the degradation products. The most likely degradation product is 2,3-dihydroxybenzoic acid due to hydrolysis.- Perform a forced degradation study to confirm the identity of the degradation peaks.- Adjust storage conditions (solvent, temperature, light exposure) to minimize degradation. |
Quantitative Data Summary
Due to the lack of specific experimental stability data for this compound in the literature, the following table presents data for the base-catalyzed hydrolysis of the closely related compound, ethyl benzoate , in methanol-water mixtures at different temperatures.[2][3] This data is provided for illustrative purposes to demonstrate the influence of solvent composition and temperature on the stability of a benzoate ester.
Table 1: Specific Rate Constants (k x 10²) for the Alkali-Catalyzed Hydrolysis of Ethyl Benzoate in Water-Methanol Mixtures [2]
| % Methanol (v/v) | 20°C | 25°C | 30°C | 35°C | 40°C |
| 30% | 1.590 | 1.870 | 2.139 | 2.400 | 2.750 |
| 40% | 1.485 | 1.760 | 2.025 | 2.275 | 2.530 |
| 50% | 1.410 | 1.690 | 1.945 | 2.220 | 2.455 |
| 60% | 1.350 | 1.620 | 1.890 | 2.135 | 2.390 |
| 70% | 1.270 | 1.550 | 1.810 | 2.050 | 2.300 |
Units of k are (dm)³/mole/min.
Table 2: Thermodynamic Activation Parameters for the Hydrolysis of Ethyl Benzoate in Water-Methanol Media [2]
| % Methanol (v/v) | ΔH* (kJ/mole) | ΔG* (kJ/mole) | ΔS* (J/K/mole) |
| 30% | 24.32 | 84.55 | -201.24 |
| 40% | 23.40 | 84.71 | -204.85 |
| 50% | 22.82 | 85.25 | -208.59 |
| 60% | 22.70 | 85.65 | -210.31 |
| 70% | 21.04 | 86.04 | -217.15 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound in a hot air oven at 105°C for 48 hours.
-
Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound in the mobile phase to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control solution, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Ethyl 2,3-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dihydroxybenzoate. It focuses on potential issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The degradation of this compound is expected to initiate with the hydrolysis of the ester bond, yielding 2,3-dihydroxybenzoic acid (2,3-DHB) and ethanol.[1][2][3][4][5] Subsequently, 2,3-DHB can undergo further degradation through several pathways, primarily microbial meta-cleavage of the aromatic ring.[6][7][8][9] Oxidative degradation is another potential pathway.[10]
Q2: What are the initial products of this compound degradation?
Under typical aqueous conditions, the initial degradation products are 2,3-dihydroxybenzoic acid and ethanol, formed via hydrolysis.[1][2]
Q3: What is the microbial degradation pathway of the resulting 2,3-dihydroxybenzoic acid?
In bacteria such as Pseudomonas reinekei MT1, 2,3-dihydroxybenzoic acid is degraded via a meta-cleavage pathway.[6][7][8][9] This process is initiated by the enzyme 2,3-dihydroxybenzoate 3,4-dioxygenase (DhbA), which catalyzes the opening of the aromatic ring.[6][7][8] The resulting product, 2-hydroxy-3-carboxymuconate, is then further metabolized.[6][7][8]
Q4: Can this compound degrade abiotically?
Yes, abiotic degradation can occur. The primary abiotic pathway is hydrolysis, which can be catalyzed by acids or bases.[1][2][3] Oxidative degradation, potentially mediated by reactive oxygen species or metal ions, can also contribute to its degradation.[10]
Troubleshooting Guides
Issue 1: Inconsistent degradation rates in aqueous solutions.
| Possible Cause | Troubleshooting Step |
| pH Fluctuation | The rate of hydrolysis of the ethyl ester is highly dependent on pH.[1] Ensure the pH of your buffer system is stable throughout the experiment. Regularly monitor and adjust the pH as needed. |
| Microbial Contamination | Unintended microbial growth can lead to enzymatic degradation.[11] Sterilize all solutions and glassware. Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental setup. |
| Temperature Variation | Reaction kinetics are sensitive to temperature.[12] Use a temperature-controlled incubator or water bath to maintain a constant temperature. |
| Photodegradation | Exposure to light, particularly UV light, can induce photodegradation.[1] Conduct experiments in amber glassware or under dark conditions to minimize light exposure. |
Issue 2: Difficulty identifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low Concentration of Products | The degradation products may be below the detection limit of your analytical method. Concentrate your sample using techniques like solid-phase extraction or lyophilization before analysis. |
| Inappropriate Analytical Method | The chosen analytical method may not be suitable for separating or detecting the expected products. High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is a common method for analyzing aromatic acids and esters.[1][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile products after derivatization. |
| Co-elution of Peaks | Degradation products may co-elute with the parent compound or other components in the sample matrix. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, or column temperature. |
| Unexpected Degradation Pathway | The degradation may be proceeding through an unexpected pathway, leading to unforeseen products. Utilize a mass spectrometry detector (e.g., LC-MS) to obtain mass information and help identify unknown peaks. |
Issue 3: No degradation observed.
| Possible Cause | Troubleshooting Step |
| Stable Experimental Conditions | The compound may be stable under your specific experimental conditions (e.g., neutral pH, low temperature, absence of catalysts). To induce degradation for study purposes (forced degradation), consider introducing stressors such as acid, base, heat, or an oxidizing agent like hydrogen peroxide.[1][10] |
| Inactive Microbial Culture | If studying microbial degradation, the bacterial strain may be inactive or unable to metabolize the compound. Ensure the culture is viable and in the correct growth phase. Verify that the necessary enzymes for the degradation pathway are expressed.[6] |
| Incorrect Substrate Concentration | High concentrations of the compound may be inhibitory to microbial growth. Test a range of substrate concentrations to find the optimal level for degradation. |
Data Presentation
Table 1: Key Enzymes in the Microbial Degradation of 2,3-Dihydroxybenzoic Acid
| Enzyme | Gene | Function | Reference |
| 2,3-dihydroxybenzoate 3,4-dioxygenase | DhbA | Catalyzes the meta-cleavage of the aromatic ring of 2,3-dihydroxybenzoate. | [6][7][8] |
| 2-hydroxy-3-carboxymuconate decarboxylase | DhbB | Decarboxylates the product of the initial ring cleavage. | [6][7] |
| 2-hydroxymuconic semialdehyde dehydrogenase | DhbD | Catalyzes the dehydrogenation of 2-hydroxymuconic semialdehyde. | [6] |
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound
This protocol is a generalized procedure for inducing the hydrolysis of this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the mixture at 60-80°C for a specified time (e.g., 1, 2, 4, 8 hours).
-
Cool the sample to room temperature and neutralize with an equimolar amount of 0.1 M NaOH before injection into the HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified time, monitoring the degradation.
-
Neutralize the sample with an equimolar amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis:
-
Analyze the stressed samples and a non-stressed control by HPLC.
-
Use a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Monitor the chromatograms for the decrease in the parent peak of this compound and the appearance of the 2,3-dihydroxybenzoic acid peak.
-
Protocol 2: Analysis of Microbial Degradation
This protocol outlines a general method for studying the microbial degradation of this compound.
Materials:
-
A bacterial strain capable of degrading 2,3-dihydroxybenzoate (e.g., Pseudomonas sp.)
-
Minimal salts medium
-
This compound
-
Shaking incubator
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Culture Preparation: Grow a pre-culture of the selected bacterial strain in a suitable rich medium.
-
Inoculation: Inoculate a minimal salts medium containing a defined concentration of this compound as the sole carbon source with the pre-culture.
-
Incubation: Incubate the culture in a shaking incubator at the optimal temperature for the bacterial strain.
-
Sampling: Aseptically withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Preparation:
-
Centrifuge the samples to pellet the bacterial cells.
-
Filter-sterilize the supernatant to remove any remaining cells.
-
-
Analysis:
-
Analyze the supernatant using an HPLC-MS system to identify and quantify the parent compound and its degradation products.
-
The HPLC method should be optimized to separate this compound, 2,3-dihydroxybenzoic acid, and potential downstream metabolites.
-
The mass spectrometer will aid in the identification of intermediates in the degradation pathway.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 4. sserc.org.uk [sserc.org.uk]
- 5. sserc.org.uk [sserc.org.uk]
- 6. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of 2,3-Dihydroxybenzoate by a Novel <i>meta</i> -Cleavage Pathway [ouci.dntb.gov.ua]
- 9. scite.ai [scite.ai]
- 10. Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro study of bacterial degradation of ethyl glucuronide and ethyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,3-dihydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 2,3-dihydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or the water formed during the reaction is removed.
Q2: What are the typical starting materials and catalysts used?
A2: The primary starting materials are 2,3-dihydroxybenzoic acid and absolute ethanol. Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). In some cases, solid acid catalysts like modified metal oxides can also be employed to simplify catalyst removal.
Q3: What are the key reaction parameters to control for optimal yield?
A3: The key parameters to control are:
-
Temperature: The reaction is typically carried out under reflux to increase the reaction rate.
-
Reaction Time: The optimal reaction time can vary and should be monitored, for instance by thin-layer chromatography (TLC).
-
Catalyst Concentration: A catalytic amount of strong acid is sufficient. Excessive catalyst can lead to side reactions.
-
Reactant Ratio: Using a large excess of ethanol can shift the equilibrium towards the product, increasing the yield.[1][2]
Q4: Are there any known challenges associated with the esterification of 2,3-dihydroxybenzoic acid?
A4: Yes, the presence of two hydroxyl groups on the benzene ring, particularly in the ortho and meta positions relative to the carboxylic acid, can present challenges. These include potential side reactions such as oxidation of the catechol moiety, and the ortho-hydroxyl group can exert steric hindrance, potentially slowing down the reaction rate compared to other isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive catalyst.- Insufficient heating.- Reaction time is too short. | - Use fresh, concentrated acid catalyst.- Ensure the reaction mixture is refluxing gently.- Monitor the reaction progress using TLC until the starting material is consumed. |
| Low Yield of this compound | - Equilibrium not shifted sufficiently towards the product.- Incomplete reaction.- Product loss during workup and purification. | - Use a larger excess of absolute ethanol.- Consider using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene.- Increase the reflux time.- Optimize the extraction and purification steps to minimize loss. |
| Formation of Dark-Colored Impurities | - Oxidation of the 2,3-dihydroxy (catechol) moiety.- Side reactions due to high temperature or excessive catalyst. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Reduce the amount of acid catalyst.- Consider purification by column chromatography. |
| Difficulty in Isolating the Product | - The product may be soluble in the aqueous phase during workup.- Formation of an emulsion during extraction. | - Saturate the aqueous layer with sodium chloride to decrease the solubility of the ester.- Use a different solvent for extraction (e.g., ethyl acetate, diethyl ether).- To break emulsions, try adding brine or centrifuging the mixture. |
| Presence of Unreacted 2,3-dihydroxybenzoic Acid in the Final Product | - Incomplete reaction.- Insufficient purification. | - Ensure the reaction has gone to completion by TLC.- Wash the organic layer with a dilute sodium bicarbonate solution to remove unreacted acid. Be cautious as this can cause saponification of the ester if not done carefully. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of dihydroxybenzoate esters, which can be adapted for this compound.
Protocol 1: General Fischer Esterification with Sulfuric Acid
This protocol is a general method for Fischer esterification and can be used as a starting point for the synthesis of this compound.
-
Materials:
-
2,3-dihydroxybenzoic acid
-
Absolute ethanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction time can vary, so it is advisable to monitor the progress by TLC. A reaction time of several hours to overnight may be necessary.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Quantitative Data
| Ester | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Ethyl 3,5-dihydroxybenzoate | Ethanol | H₂SO₄ | Reflux, 20 hours | Not specified | [3] |
| Ethyl 3,4-dihydroxybenzoate | Ethanol | Not specified | 0°C, 0.5 hours | 95 | [4] |
Visualizations
Experimental Workflow for Optimizing this compound Synthesis
References
Technical Support Center: Purification of Ethyl 2,3-dihydroxybenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 2,3-dihydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The most common impurities originate from the starting materials and side reactions of the esterification process. These typically include:
-
Unreacted 2,3-dihydroxybenzoic acid: Due to incomplete esterification.
-
Isomeric dihydroxybenzoic acids: If the starting material was not pure, isomers such as 2,5- or 3,4-dihydroxybenzoic acid may be present.[1]
-
Residual acid catalyst: Often sulfuric acid or a solid acid catalyst used to promote the reaction.[2][3]
-
Byproducts of oxidation: The dihydroxy- moiety is susceptible to oxidation, which can lead to colored impurities.[4]
-
Residual solvents: Such as the ethanol used for the esterification.
Q2: What is the most straightforward method for purifying this compound?
A2: For most laboratory-scale applications, recrystallization is the simplest and most effective method for removing the majority of common impurities to achieve high purity.
Q3: How can I effectively remove the unreacted 2,3-dihydroxybenzoic acid starting material?
A3: Unreacted 2,3-dihydroxybenzoic acid can be removed by performing a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash the solution with a mild aqueous base, such as a sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.[3]
Q4: My purified product appears as an oil and won't solidify. What could be the cause?
A4: This issue is typically caused by the presence of significant impurities or residual solvent, which can depress the melting point of the compound. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. If it remains an oil, a more rigorous purification method, such as column chromatography, may be necessary.
Q5: Which analytical techniques are recommended to confirm the purity of the final product?
A5: To confirm the purity of this compound, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting isomeric impurities.[5][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | • Too much solvent was used for dissolution.• The solution was cooled too rapidly, leading to the formation of fine crystals that pass through the filter.• The product has high solubility in the chosen recrystallization solvent. | • Concentrate the filtrate by evaporating some solvent and attempt a second crystallization.• Allow the solution to cool slowly to room temperature before placing it in an ice bath.• Try a different solvent system. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water) until the solution becomes turbid.[7] |
| Product is Colored (e.g., Yellow or Brown) | • Oxidation of the catechol (1,2-dihydroxybenzene) moiety has occurred.• The presence of colored impurities from the starting materials. | • Perform purification steps quickly to minimize air exposure.• Consider adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.• For persistent color, column chromatography using silica gel may be required.[8][9] |
| Broad Melting Point Range | • The product is still impure. | • Perform a second recrystallization.• If recrystallization does not improve purity, use flash column chromatography for a more effective separation of impurities.[10] |
| HPLC Analysis Shows Multiple Peaks | • Isomeric impurities are present.• The product is degrading on the column. | • High-speed counter-current chromatography (HSCCC) is an effective technique for separating isomers of dihydroxybenzoic acids if high purity is critical.[1]• Ensure the HPLC mobile phase is appropriate; mixed-mode chromatography can be effective for separating isomers.[5] |
Data Presentation
The following table summarizes typical parameters for the purification of this compound via recrystallization.
| Parameter | Recommended Value / Range | Notes |
| Primary Solvent | Ethanol | A "good" solvent in which the compound is soluble when hot. |
| Anti-Solvent | Deionized Water | A "poor" solvent in which the compound is less soluble. |
| Dissolution Temperature | 70 - 80 °C | Dissolve crude product in a minimal amount of hot ethanol. |
| Crystallization Temperature | 0 - 5 °C (Ice Bath) | Slow cooling promotes the formation of larger, purer crystals. |
| Washing Solvent | Cold Ethanol/Water Mixture (e.g., 1:1 v/v) | Use a minimal amount to avoid redissolving the product. |
| Expected Purity (Post-Recrystallization) | > 98% | Dependent on the nature and quantity of initial impurities. |
Experimental Protocols
Detailed Methodology for Purification by Recrystallization
This protocol describes a standard procedure for purifying crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is significantly colored, remove it from the heat source, add a small amount of activated charcoal, and swirl. Heat the mixture again briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Inducing Crystallization: To the clear, hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy (this is the cloud point).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the recrystallization of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijstr.org [ijstr.org]
- 3. prepchem.com [prepchem.com]
- 4. Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Troubleshooting the HPLC Separation of Dihydroxybenzoate Isomers: A Technical Support Guide
For researchers, scientists, and drug development professionals, the successful separation of dihydroxybenzoate (DHBA) isomers is a critical analytical challenge. Due to their structural similarity, these isomers often exhibit co-elution and poor resolution in high-performance liquid chromatography (HPLC). This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their separation.
Frequently Asked Questions (FAQs)
Q1: My dihydroxybenzoate isomers are co-eluting or showing poor resolution with a standard reversed-phase C18 column. What can I do?
A1: Co-elution of DHBA isomers is a frequent issue in reversed-phase chromatography because of their very similar hydrophobic properties.[1][2] To improve separation, consider the following strategies:
-
Optimize the Mobile Phase:
-
Adjust pH: The ionization of the carboxylic acid and hydroxyl groups is pH-dependent. Modifying the mobile phase pH can alter the retention times of the isomers. For acidic compounds like DHBAs, a lower pH (around 2-4) is often used to suppress ionization and increase retention on a reversed-phase column.
-
Modify Organic Modifier: While acetonitrile and methanol are common, their selectivity towards the isomers can differ. Experiment with different organic modifiers or mixtures. For instance, one study utilized a mobile phase with 0.1% butanol in water with 0.6% acetic acid for the separation of gentisic acid (2,5-dihydroxybenzoic acid) and related compounds.[3]
-
Incorporate an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can enhance the retention and selectivity for these ionic compounds on a reversed-phase column.
-
-
Consider an Alternative Stationary Phase:
-
Mixed-Mode Chromatography: This is a highly effective approach for separating isomers with similar hydrophobicity but slight differences in ionic character.[1][2][4] Mixed-mode columns possess both reversed-phase and ion-exchange functionalities, providing multiple interaction mechanisms to enhance separation.[2][4] Columns like Primesep D, Amaze TR, and Newcrom B have been successfully used for DHBA isomer separation.[1][2][5]
-
Hydrogen-Bonding Mode Chromatography: Columns designed for hydrogen bonding interactions, such as those based on SHARC 1 technology, can offer unique selectivity for compounds with multiple hydroxyl and carboxylic acid groups.[6] The separation is based on the accessibility of these groups to form hydrogen bonds with the stationary phase.[6]
-
Q2: I am observing peak tailing with my dihydroxybenzoate isomers. What are the likely causes and solutions?
A2: Peak tailing for acidic compounds like DHBAs can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the acidic analytes, leading to tailing.
-
Solution: Use an end-capped column or add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block these active sites. Lowering the mobile phase pH can also help by keeping the silanol groups protonated.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q3: What are the recommended starting conditions for developing an HPLC method for dihydroxybenzoate isomers?
A3: A good starting point for method development would be a reversed-phase C18 column with a gradient elution. However, based on published methods, mixed-mode chromatography often provides superior results.[1][2][4]
Here are two detailed experimental protocols as starting points:
Experimental Protocols
Protocol 1: Mixed-Mode HPLC for Separation of Five Dihydroxybenzoic Acid Isomers
This method is effective for separating 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid.
| Parameter | Condition |
| Column | Amaze TR (mixed-mode reversed-phase/anion-exchange) |
| Dimensions | 4.6 x 50 mm, 3 µm |
| Mobile Phase | 20% Acetonitrile with 15 mM Ammonium Formate, pH 3 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 3 µL |
| Sample Concentration | 0.3 mg/mL |
Reference:[2]
Protocol 2: Reversed-Phase HPLC for Separation of Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
This gradient method is suitable for the analysis of protocatechuic acid.
| Parameter | Condition |
| Column | C18 |
| Mobile Phase A | 0.4% acetic acid in water |
| Mobile Phase B | 0.4% acetic acid in methanol |
| Gradient | 20-50% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 260 nm |
Reference:[7]
Data Presentation: Comparison of HPLC Methods
The following table summarizes various HPLC methods reported for the separation of dihydroxybenzoate isomers, providing a comparative overview of the conditions used.
| Isomers Separated | Column | Mobile Phase | Detection | Reference |
| 2,3-, 2,4-, 2,5-, 3,4-, 3,5-DHBA | Primesep D (mixed-mode) | Acetonitrile and TFA buffer | UV at 250 nm | [1] |
| 2,3-, 2,4-, 2,5-, 3,4-, 3,5-, 2,6-DHBA | Newcrom B (mixed-mode) | Acetonitrile/Methanol, water, and sulfuric acid | UV at 250 nm | [5] |
| 2,6-, 3,5-, 3,4-, 2,3-, 2,4-DHBA | Ultrasphere C18 | Gradient of Acetonitrile/water/acetic acid/TFA | UV at 280 nm | [8] |
| Gentisic acid (2,5-DHBA) | Zorbax C18 | 0.1% butanol in water with 0.6% acetic acid | UV at 232 nm | [3] |
| Protocatechuic acid (3,4-DHBA) | C18 | Gradient of Acetonitrile and 0.1% formic acid in water | UV at 280 nm | [9][10] |
| 2,4-, 2,6-, 3,5-, 2,5-DHBA | SHARC 1 (hydrogen-bonding) | Acetonitrile/Methanol with Ammonium Formate and Formic acid | UV at 270 nm | [6] |
Visualization of Troubleshooting Workflow
A logical approach to troubleshooting separation issues is crucial. The following diagram illustrates a typical workflow for addressing poor resolution of dihydroxybenzoate isomers.
Caption: Troubleshooting workflow for poor HPLC separation of DHBA isomers.
Relationship Between Isomer Structure and Elution
The elution order of dihydroxybenzoate isomers is influenced by subtle differences in their polarity and acidity, which in turn are determined by the relative positions of the hydroxyl and carboxyl groups. This diagram illustrates the general relationship.
Caption: Factors influencing the elution order of DHBA isomers in reversed-phase HPLC.
References
- 1. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. ijpcbs.com [ijpcbs.com]
Common problems in handling Ethyl 2,3-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,3-dihydroxybenzoate.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is an organic compound, specifically the ethyl ester of 2,3-dihydroxybenzoic acid. Due to its catechol structure, it is investigated for its potential as an iron-chelating agent and its antimicrobial properties. The related free acid, 2,3-dihydroxybenzoic acid, is a natural product found in various plants and is involved in the biosynthesis of siderophores in bacteria.[1]
2. What are the main safety precautions when handling this compound?
While specific data for this compound is limited, based on the safety information for the parent compound, 2,3-dihydroxybenzoic acid, and related isomers, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[2]
-
Respiratory Protection: Use in a well-ventilated area. Avoid generating dust; if dust formation is likely, use a dust mask or respirator.[2][3]
-
Handling: Minimize all unnecessary personal contact. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
3. How should I store this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents and strong bases.[2][4] The compound's catechol moiety makes it susceptible to oxidation, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.
Troubleshooting Guides
Synthesis & Purification
Q1: I am getting a low yield during the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol. What could be the problem?
Low yields in Fischer esterification can be due to several factors:
-
Incomplete reaction: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, consider removing water as it forms (e.g., using a Dean-Stark apparatus) or using a large excess of the alcohol (ethanol).
-
Catalyst issues: Ensure you are using a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in an appropriate amount. The catalyst should be fresh and active.
-
Reaction time and temperature: The reaction may require prolonged heating under reflux to reach equilibrium. Ensure the reaction temperature is appropriate for the solvent and reactants.
-
Work-up issues: During the work-up, the product ester may be partially hydrolyzed back to the carboxylic acid if exposed to basic conditions for too long or at elevated temperatures. Neutralize the reaction mixture carefully, preferably with a weak base like sodium bicarbonate solution, and work quickly at low temperatures.
Q2: My purified this compound is discolored (e.g., pink, brown, or dark). What is the cause and how can I prevent it?
Discoloration is a common problem for compounds containing a catechol group, such as this compound. This is typically due to oxidation.
-
Cause: The catechol moiety is highly susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of colored quinone-type byproducts.
-
Prevention:
-
Inert atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.
-
Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen for reactions and chromatography.
-
Light protection: Protect the compound from light by using amber-colored vials or wrapping containers in aluminum foil.
-
Antioxidants: In some applications, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) might help to inhibit oxidation during storage, but this would need to be removed for most experimental uses.
-
-
Purification of discolored material: If the product is already discolored, you may be able to remove the colored impurities by recrystallization or column chromatography, ensuring to take the preventative measures listed above during the process.
Q3: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking or I am getting poor separation.
Purification of polar compounds like this compound can be challenging.
-
Streaking on silica gel: The two hydroxyl groups and the ester group make the molecule quite polar, which can lead to strong interactions with the silica gel, causing streaking.
-
Troubleshooting: Try using a more polar eluent system. Adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate/hexane mobile phase can help. You can also try adding a small amount of acetic acid to the eluent to suppress the ionization of the phenolic hydroxyl groups and reduce tailing.
-
-
Co-elution of impurities: Impurities with similar polarity, such as the starting material (2,3-dihydroxybenzoic acid) or side-products, may be difficult to separate.
-
Troubleshooting: Use a high-performance liquid chromatography (HPLC) method for better separation. A mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can be effective for separating isomers of dihydroxybenzoic acids and related impurities.[5]
-
Stability & Handling
Q4: My sample of this compound shows a new spot on TLC/a new peak in HPLC after being stored in solution. What is happening?
This is likely due to degradation of the compound. Two common degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield 2,3-dihydroxybenzoic acid and ethanol. If your solution is not neutral, or if it is stored in a protic solvent for an extended period, hydrolysis can occur. Studies on ethyl benzoate show that it is susceptible to base-catalyzed hydrolysis.[6][7]
-
Prevention: Prepare solutions fresh whenever possible. If you need to store solutions, use an aprotic solvent and ensure the solution is neutral and dry. Store solutions at low temperatures (e.g., -20°C).
-
-
Oxidation: As mentioned previously, the catechol moiety is prone to oxidation. This can be accelerated by exposure to air, light, or metal ions.
-
Prevention: Store solutions in amber vials under an inert atmosphere and at low temperatures.
-
Data & Protocols
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3943-73-5 |
Source: PubChem CID 2779843[8]
Stability and Storage Summary
| Condition | Potential Problem | Recommended Action |
| Exposure to Air/Oxygen | Oxidation of catechol group leading to discoloration and degradation. | Handle and store under an inert atmosphere (N₂ or Ar). |
| Exposure to Light | Can accelerate oxidation. | Store in amber vials or protect from light. |
| Basic Conditions (pH > 7) | Rapid hydrolysis of the ethyl ester to 2,3-dihydroxybenzoic acid. | Avoid basic solutions. Buffer solutions to neutral or slightly acidic pH if necessary for experiments. |
| Strongly Acidic Conditions (pH < 3) | Slower hydrolysis of the ethyl ester. | Use moderately acidic conditions only when necessary and for short durations. |
| Elevated Temperatures | Increased rate of both hydrolysis and oxidation. | Store at low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). |
| Presence of Metal Ions | Can catalyze oxidation. | Use high-purity solvents and reagents. Consider using chelating agents like EDTA in buffer solutions if metal contamination is a concern. |
Experimental Protocols
Representative Protocol: Fischer Esterification of 2,3-Dihydroxybenzoic Acid
This is a general protocol and may require optimization.
Materials:
-
2,3-dihydroxybenzoic acid
-
Anhydrous ethanol (large excess, e.g., 20-50 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Combine 2,3-dihydroxybenzoic acid and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution will cause pressure build-up. Vent the funnel frequently.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Synthesis
References
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. helixchrom.com [helixchrom.com]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2,3-dihydroxybenzoate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of Ethyl 2,3-dihydroxybenzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, a phenolic compound, is susceptible to degradation primarily through three pathways:
-
Oxidation: The dihydroxy-substituted aromatic ring is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This often leads to the formation of colored quinone-type byproducts.
-
Hydrolysis: The ester functional group can be hydrolyzed to 2,3-dihydroxybenzoic acid and ethanol. This reaction is catalyzed by acidic or basic conditions and elevated temperatures.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.[2][3] Phenolic compounds are known to be sensitive to light.[3]
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Cool conditions, such as refrigeration (2-8 °C), are preferable. Some sources recommend storage at room temperature, but for long-term stability, lower temperatures are better.[4][5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by using amber-colored vials or by storing the container in a dark place.[5]
-
Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent exposure to moisture and air.[4][6]
Q3: I've noticed a discoloration in my this compound sample. What could be the cause and is it still usable?
A3: Discoloration, often a yellowing or browning, is a common indicator of degradation, likely due to oxidation and the formation of quinone-like structures. The usability of the discolored sample depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh, un-discolored sample. For less sensitive applications, the impact of the minor impurities might be negligible. However, it is always best to quantify the purity of the sample using an analytical technique like HPLC before use.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation of phenolic compounds.[7][8][9] Common antioxidants used in pharmaceutical and research settings include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Tocopherols (Vitamin E)
The choice and concentration of the antioxidant will depend on the solvent system and the specific application. It is crucial to ensure the chosen antioxidant does not interfere with your downstream experiments.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the compound in solution. | Inappropriate solvent pH. | Phenolic compounds can be unstable at high pH.[10][11] Buffer the solution to a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental design. |
| Presence of dissolved oxygen. | De-gas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution. | |
| Contamination with metal ions. | Use high-purity solvents and glassware. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if it doesn't interfere with your experiment. | |
| Precipitation of the compound from a stored solution. | Change in temperature or solvent evaporation. | Ensure the container is tightly sealed. If stored at a low temperature, allow the solution to equilibrate to room temperature before use and check for re-dissolution. |
| Degradation to a less soluble product. | Analyze the precipitate and the supernatant to identify the degradation product. This may indicate the need for different storage conditions or a shorter solution shelf-life. | |
| Inconsistent experimental results using the same batch of this compound. | Inhomogeneous degradation within the stock container. | Ensure the solid compound is stored in a desiccator to prevent moisture uptake. Before taking a sample, visually inspect the bulk material for any signs of heterogeneity in color. If observed, it may be necessary to purify the compound before use. |
| Progressive degradation of a stock solution over the course of an experiment. | Prepare fresh solutions for each experiment or for use within a short, validated timeframe. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and detect the formation of its primary hydrolytic degradation product, 2,3-dihydroxybenzoic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
2,3-dihydroxybenzoic acid reference standard
-
High-purity water and acetonitrile
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection Wavelength | 230 nm | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 10 | 80 | | | 12 | 80 | | | 12.1 | 20 | | | 15 | 20 |
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and 2,3-dihydroxybenzoic acid in the mobile phase (e.g., 1 mg/mL). Prepare a working standard mixture containing both compounds at a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Analysis: Inject the standard mixture and the sample solution into the HPLC system.
-
Data Analysis: Identify the peaks for this compound and 2,3-dihydroxybenzoic acid based on the retention times of the standards. Quantify the amount of each compound in the sample to determine the extent of degradation.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to validate the stability-indicating method, a forced degradation study should be performed.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water). Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.[1]
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.[1]
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70 °C) for 7 days.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method to observe the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Major Degradation Product | Appearance of Solution |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2,3-dihydroxybenzoic acid | Colorless |
| 0.1 M NaOH, RT, 4h | 98.5% | 2,3-dihydroxybenzoic acid | Slight yellow tint |
| 3% H₂O₂, RT, 24h | 45.8% | Multiple unidentified polar products | Brown |
| UV Light (254 nm), 48h | 22.1% | Multiple unidentified products | Yellow |
| Thermal (70°C, solid), 7d | 5.3% | Minor unidentified products | Slight darkening of solid |
Table 2: Long-Term Stability Study at Different Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Months) | Purity of this compound (%) |
| 25°C, Ambient Light | 0 | 99.8 |
| 3 | 95.1 | |
| 6 | 89.3 | |
| 4°C, Dark | 0 | 99.8 |
| 3 | 99.5 | |
| 6 | 99.2 | |
| 12 | 98.7 | |
| 4°C, Dark, Inert Gas | 0 | 99.8 |
| 3 | 99.7 | |
| 6 | 99.6 | |
| 12 | 99.4 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical relationships of this compound degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Phenolic Compounds as Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jscholaronline.org [jscholaronline.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
Ethyl 2,3-dihydroxybenzoate storage conditions inert atmosphere
Technical Support Center: Ethyl 2,3-dihydroxybenzoate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of this compound to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is advisable to minimize the risk of oxidative degradation.
Q2: Why is an inert atmosphere recommended for storing this compound?
A2: this compound contains a catechol moiety (two adjacent hydroxyl groups on a benzene ring), which is susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metal ions. Oxidation can lead to the formation of colored impurities (often quinone-type structures), which can compromise the purity and activity of the compound in your experiments. An inert atmosphere displaces oxygen, thereby significantly reducing the potential for oxidative degradation.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for this compound are believed to be:
-
Oxidation: The dihydroxy-substituted aromatic ring is prone to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: As an ester, this compound can undergo hydrolysis of the ethyl ester group to form 2,3-dihydroxybenzoic acid and ethanol. This process can be catalyzed by acidic or basic conditions, or by the presence of moisture.
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation may include:
-
A noticeable change in color, such as the appearance of a yellow, brown, or pink hue in the solid material or its solutions.
-
A decrease in the expected potency or activity in your assays.
-
The appearance of additional peaks in analytical tests such as HPLC or NMR, indicating the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of Solid Compound | Oxidation due to improper storage (exposure to air/light). | - Discard the discolored material if purity is critical. - For future use, store the compound under an inert atmosphere in a tightly sealed, amber-colored vial in a desiccator. |
| Inconsistent Experimental Results | Degradation of the compound leading to reduced concentration of the active substance. | - Perform an analytical check (e.g., HPLC, NMR) on your current stock to assess its purity. - If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended inert atmosphere conditions. |
| Precipitate Formation in Solution | Hydrolysis of the ester to the less soluble 2,3-dihydroxybenzoic acid, especially in aqueous or protic solvents. | - Prepare solutions fresh before use. - If a stock solution is required, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Under Different Atmospheric Conditions
This protocol is designed to compare the stability of this compound when stored under ambient air versus an inert atmosphere.
Materials:
-
This compound
-
Two amber glass vials with airtight septa
-
Argon or Nitrogen gas supply
-
HPLC-grade solvent for sample preparation (e.g., methanol or acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
Desiccator
Methodology:
-
Sample Preparation:
-
Place an equal amount (e.g., 10 mg) of this compound into each of the two amber vials.
-
-
Atmosphere Control:
-
Vial A (Ambient Air): Seal the vial tightly.
-
Vial B (Inert Atmosphere): Purge the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes to displace the air, then quickly seal the vial.
-
-
Storage:
-
Place both vials in a desiccator at room temperature, away from direct light.
-
-
Analysis (Time Points):
-
Analyze the purity of the material from each vial at regular intervals (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).
-
-
HPLC Analysis:
-
At each time point, prepare a solution of a known concentration from each vial using the chosen HPLC solvent.
-
Inject the samples into the HPLC system.
-
Monitor the peak area of the this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Presentation:
-
Record the percentage of the parent compound remaining at each time point for both storage conditions.
-
Data Presentation Table
| Time Point | Purity (%) - Ambient Air | Purity (%) - Inert Atmosphere | Observations (e.g., color change) |
| 0 | 99.5 | 99.5 | White crystalline solid |
| 1 Week | |||
| 1 Month | |||
| 3 Months | |||
| 6 Months |
Visualizations
Caption: Troubleshooting workflow for the storage of this compound.
Technical Support Center: Ethyl 2,3-dihydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Ethyl 2,3-dihydroxybenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Troubleshooting Guide
Discoloration or degradation of this compound solutions is a common issue stemming from its catechol structure, which is highly susceptible to oxidation. This guide provides solutions to specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow, brown, or pink upon dissolution or over a short period. | 1. Presence of dissolved oxygen in the solvent. 2. High pH of the solution (alkaline conditions). 3. Trace metal ion contamination (e.g., Fe³⁺, Cu²⁺) catalyzing oxidation. 4. Exposure to light. | 1. Deoxygenate solvents prior to use by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method. (See Experimental Protocol 1).2. Maintain a slightly acidic pH (e.g., pH 4-6) by using an appropriate buffer system. Deprotonation of the hydroxyl groups at higher pH increases susceptibility to oxidation.3. Use high-purity solvents and acid-washed glassware to minimize metal ion contamination. Consider adding a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM) to sequester catalytic metal ions.4. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Rapid degradation observed during heating or long-duration experiments. | 1. Accelerated oxidation at elevated temperatures. 2. Continuous exposure to atmospheric oxygen. | 1. Perform reactions at the lowest effective temperature. 2. Maintain a constant inert atmosphere over the reaction mixture using a nitrogen or argon blanket. (See Experimental Protocol 2). |
| Inconsistent results in bioassays or analytical measurements. | 1. Variable levels of oxidation between experimental runs. 2. Interference from oxidation byproducts (e.g., quinones). | 1. Prepare fresh solutions of this compound immediately before each experiment. 2. Incorporate an antioxidant such as ascorbic acid or sodium metabisulfite into your solutions. (See Experimental Protocol 3).3. Include a control with the vehicle (solvent and any additives) that has been aged similarly to your experimental samples to assess the impact of any degradation products. |
| Addition of an antioxidant is not preventing discoloration. | 1. Insufficient concentration of the antioxidant. 2. Degradation of the antioxidant itself. 3. The rate of oxidation is too high for the antioxidant to counteract effectively. | 1. Increase the molar excess of the antioxidant relative to the this compound.2. Prepare fresh antioxidant solutions for each experiment. 3. Combine the use of antioxidants with other preventative measures , such as deoxygenating solvents and working under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is the oxidation of its 2,3-dihydroxy (catechol) moiety. This oxidation is readily initiated by dissolved oxygen in solvents and can be accelerated by factors such as elevated pH, the presence of metal ions, and exposure to light. The initial oxidation product is typically a semiquinone radical, which can then be further oxidized to a quinone.[1] These quinones can then undergo further reactions, including polymerization, leading to colored byproducts.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store it under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C to -80°C) to minimize degradation.[2]
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent will depend on the specific application. However, to minimize oxidation, it is crucial to use high-purity, deoxygenated solvents. For aqueous solutions, using a slightly acidic buffer (pH 4-6) is recommended.
Q4: Can I prepare a stock solution of this compound and store it for later use?
A4: It is generally recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared and stored, it should be in a deoxygenated solvent, under an inert atmosphere, protected from light, and stored at low temperatures (e.g., -20°C or -80°C).[2] The stability of the stored solution should be verified for the intended duration of storage.
Q5: What are the visible signs of this compound oxidation?
A5: The most common visible sign of oxidation is a change in the color of the solution, which may turn yellow, pink, brown, or even black over time due to the formation of quinones and polymeric byproducts.
Experimental Protocols
Experimental Protocol 1: Deoxygenation of Solvents
Method 1: Inert Gas Sparging
This method is suitable for most applications.
Materials:
-
Solvent to be deoxygenated
-
Inert gas source (high-purity nitrogen or argon) with a regulator
-
Gas dispersion tube (fritted glass bubbler) or a long needle
-
Flask or bottle for the solvent
-
Septum or a two-holed stopper
Procedure:
-
Place the solvent in the flask.
-
Seal the flask with a septum or stopper.
-
Insert the gas dispersion tube or long needle so that its tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced gas.
-
Gently bubble the inert gas through the solvent for at least 30-60 minutes. The flow rate should be sufficient to create a steady stream of bubbles without splashing the solvent.
-
After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of the inert gas in the flask.
-
The deoxygenated solvent is now ready for use.
Method 2: Freeze-Pump-Thaw
This method is more rigorous and is recommended for highly oxygen-sensitive experiments.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask
-
High-vacuum line
-
Dewar flask
-
Liquid nitrogen
Procedure:
-
Place the solvent in the Schlenk flask (do not fill more than half-full).
-
Attach the flask to the vacuum line.
-
Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.
-
Once frozen, open the stopcock to the vacuum line and evacuate the flask for several minutes.
-
Close the stopcock and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat the freeze-pump-thaw cycle at least two more times.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
The deoxygenated solvent is now ready for use.
Experimental Protocol 2: Working Under an Inert Atmosphere
This protocol describes how to maintain an oxygen-free environment during an experiment.
Materials:
-
Reaction vessel (e.g., round-bottom flask, vial) with a septum-sealed sidearm or a Schlenk flask
-
Inert gas source (nitrogen or argon) connected to a bubbler
-
Needles and syringes for reagent transfer
Procedure:
-
Assemble the glassware and dry it thoroughly in an oven before use.
-
Assemble the apparatus while still warm and immediately purge with a stream of inert gas for several minutes.
-
Maintain a slight positive pressure of the inert gas throughout the experiment, as indicated by the bubbling rate in the bubbler (approximately 1 bubble every 5-10 seconds).
-
Add deoxygenated solvents and reagents to the reaction vessel using gas-tight syringes or cannulas.
-
To add a reagent via syringe, first flush the syringe with inert gas. Then, draw the reagent into the syringe and inject it into the reaction vessel through the septum.
-
If the experiment requires heating, ensure a condenser is placed between the reaction vessel and the bubbler.
Experimental Protocol 3: Use of Antioxidants
Method: Addition of Ascorbic Acid
Ascorbic acid is a common and effective antioxidant for protecting catechols.
Materials:
-
This compound
-
Deoxygenated solvent or buffer
-
Ascorbic acid (high purity)
Procedure:
-
Prepare a stock solution of ascorbic acid in the deoxygenated solvent or buffer. A typical concentration is 1-10 mM.
-
When preparing your solution of this compound, use the solvent/buffer containing ascorbic acid. The final concentration of ascorbic acid should typically be in a molar excess relative to the this compound. A starting point is a 1:1 molar ratio, which can be optimized as needed.
-
For example, to prepare a 1 mM solution of this compound, dissolve it in a solvent already containing 1 mM ascorbic acid.
-
Always prepare the ascorbic acid-containing solvent fresh, as ascorbic acid can also degrade over time.
Data Presentation
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (pH < 7) | More stable | Protonated hydroxyl groups are less susceptible to oxidation. |
| Neutral (pH ≈ 7) | Moderately stable | ||
| Alkaline (pH > 7) | Less stable | Deprotonation of hydroxyl groups facilitates oxidation. | |
| Temperature | Low (e.g., 4°C) | More stable | Oxidation reactions are slower at lower temperatures. |
| Room Temperature | Moderately stable | ||
| Elevated (e.g., >40°C) | Less stable | Reaction rates increase with temperature. | |
| Atmosphere | Inert (N₂ or Ar) | More stable | Absence of oxygen, the primary oxidant. |
| Air | Less stable | Presence of oxygen promotes oxidation. | |
| Additives | Antioxidant (e.g., Ascorbic Acid) | More stable | Antioxidants are preferentially oxidized, sparing the catechol. |
| Chelating Agent (e.g., EDTA) | More stable | Sequesters catalytic metal ions. |
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 2,3-dihydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2,3-dihydroxybenzoate, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 2,3-dihydroxybenzoic acid (2,3-DHB). This is often achieved through biotechnological methods, such as the whole-cell biotransformation of benzoate using genetically engineered microorganisms like Pseudomonas citronellolis.[1][2] The second stage is the esterification of 2,3-DHB with ethanol, commonly catalyzed by an acid like sulfuric acid, to yield the final product, this compound.[3]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up presents several challenges. In the biotechnological production of 2,3-DHB, maintaining optimal fermentation conditions (temperature, pH, aeration), ensuring consistent biocatalyst activity, and managing potential substrate/product inhibition are critical.[4] For the esterification step, challenges include ensuring efficient heat and mass transfer in larger reactors, managing the use of corrosive acids, and developing scalable purification methods to remove impurities and unreacted starting materials.[4] Crystallization and isolation of the final product at a large scale can also be problematic.
Q3: Are there any significant side products to be aware of during the synthesis?
A3: Yes. During the biotransformation to 2,3-DHB, side products such as salicylate, 3-hydroxybenzoate, and catechol can form, although using specific mutant strains can minimize these.[1] In the esterification step, potential side reactions include the formation of undesired regioisomers if the starting material is not pure, and potential polymerization or degradation of the phenolic compounds under harsh acidic conditions and high temperatures.
Q4: What are the recommended purification techniques for this compound at scale?
A4: For the precursor 2,3-dihydroxybenzoic acid, purification often involves protonation to facilitate extraction into an organic solvent, followed by crystallization.[1] The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol.[5] At a larger scale, multi-step purification processes involving extraction, crystallization, and potentially chromatography may be necessary to achieve high purity.
Troubleshooting Guides
Section 1: Biotechnological Production of 2,3-dihydroxybenzoic acid
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2,3-DHB | - Suboptimal fermentation conditions (pH, temperature, aeration).- Poor biocatalyst (cell) viability or activity.- Substrate (benzoate) or product inhibition.- Degradation of the product. | - Optimize fermentation parameters for the specific microbial strain.- Ensure proper induction of the dioxygenase enzyme.- Implement a fed-batch strategy to maintain low concentrations of benzoate and 2,3-DHB.[2]- Use mutant strains lacking pathways for 2,3-DHB degradation.[1] |
| Formation of Impurities | - Wild-type microbial strains may have competing metabolic pathways.- Spontaneous rearomatization of intermediates. | - Utilize genetically engineered strains where competing pathways are knocked out.[1]- Control fermentation conditions to minimize stress on the cells, which can lead to side reactions. |
| Difficulties in Product Isolation | - The high hydrophilicity of the dihydroxybenzoate salt. | - Acidify the cell-free supernatant to protonate the 2,3-DHB, making it more amenable to extraction into an organic solvent.[1]- Optimize the crystallization process by carefully selecting the solvent system and controlling the temperature. |
Section 2: Esterification and Scale-Up
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Esterification | - Insufficient catalyst concentration.- Reaction has not reached equilibrium.- Water present in the reaction mixture. | - Increase the amount of acid catalyst.- Extend the reaction time or increase the temperature moderately.- Use absolute ethanol and ensure all glassware is dry.[3] |
| Product Degradation (Darkening of Reaction Mixture) | - Oxidation of the phenolic hydroxyl groups.- High reaction temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize for the lowest effective temperature. |
| Low Purity of Final Product | - Incomplete removal of starting materials (2,3-DHB, ethanol).- Presence of side products. | - Perform a workup procedure including washing with a sodium bicarbonate solution to remove unreacted acid.[3]- Recrystallize the crude product from a suitable solvent system.[5] |
| Poor Yield Upon Scale-Up | - Inefficient mixing or heat transfer in a larger reactor.- Non-linear effects of reaction parameters at a larger scale. | - Use a reactor with appropriate agitation and heating/cooling capabilities.- Perform a Design of Experiments (DoE) to understand the impact of critical process parameters at a larger scale. |
Experimental Protocols
Key Experiment 1: Biotechnological Production of 2,3-dihydroxybenzoic acid
This protocol is adapted from the biotransformation of benzoate using Pseudomonas citronellolis.[1][2]
-
Inoculum Preparation: Prepare a seed culture of the engineered microbial strain (e.g., P. citronellolis EB200 ΔbenA ΔcmtB) in a suitable growth medium.
-
Fermentation: Transfer the seed culture to a larger fermenter containing an autoinduction medium. Grow the culture at a controlled temperature (e.g., 25-30°C) with agitation.
-
Biotransformation: Once the culture reaches the desired cell density, initiate the biotransformation by adding benzoate. A fed-batch approach with repeated additions of benzoate and a carbon source like glucose can be used to avoid substrate inhibition.[2]
-
Monitoring: Monitor the conversion of benzoate and the formation of 2,3-DHB using HPLC.
-
Harvesting: After the reaction is complete, pellet the cells by centrifugation. The supernatant contains the sodium salt of 2,3-dihydroxybenzoate.
-
Isolation and Purification:
-
Acidify the supernatant to a low pH to protonate the 2,3-DHB.
-
Extract the 2,3-DHB into a suitable organic solvent.
-
Wash the organic phase with brine and dry it over a drying agent (e.g., magnesium sulfate).
-
Evaporate the solvent to obtain the crude 2,3-dihydroxybenzoic acid.
-
Further purify by crystallization.
-
Key Experiment 2: Synthesis of this compound
This protocol is a general procedure for Fischer esterification, adapted for this specific substrate.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 20 hours), monitoring the reaction progress by TLC or HPLC.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by rotary evaporation.
-
Pour the residue into cold water and extract the product with an organic solvent like ethyl acetate or ether.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.[3]
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Evaporate the solvent to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Data Presentation
Table 1: Comparison of Biotransformation Strategies for 2,3-DD (a precursor to 2,3-DHB) Production
| Microbial Strain | Benzoate Transformation (%) | 2,3-DD Accumulation (% of consumed benzoate) | Key Side Products |
| EB200 (Wild Type) | ~30% | Not specified, but significant 2,3-DHB formation | 2,3-DHB |
| EB200 ΔcmtB | ~50% | ~50% | 2,3-DHB |
| EB200 ΔbenA ΔcmtB | Stoichiometric | ~100% | None observed |
Data adapted from reference[1]. 2,3-DD (cis-2,3-dihydroxy-2,3-dihydrobenzoate) is the direct precursor to 2,3-DHB in this biosynthetic pathway.
Visualizations
Caption: Overall workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for low yield in the esterification step.
References
- 1. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 5. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Confirming the Identity of Ethyl 2,3-dihydroxybenzoate with 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy to definitively identify Ethyl 2,3-dihydroxybenzoate and distinguish it from its structural isomers.
The precise arrangement of substituents on the benzene ring in dihydroxybenzoic acid esters is critical to their chemical and biological properties. 13C NMR spectroscopy offers a powerful, non-destructive technique to elucidate the carbon framework of a molecule. By comparing the experimental 13C NMR chemical shifts of an unknown sample with data from the target compound and its isomers, researchers can achieve a high degree of confidence in its identity.
Comparison of 13C NMR Chemical Shifts
The key to differentiating this compound from its isomers lies in the distinct electronic environments of the aromatic carbons, which result in unique chemical shifts. The table below summarizes the 13C NMR chemical shifts for this compound and its common isomers. Data for the unsubstituted Ethyl Benzoate is also included as a reference.
| Carbon Atom | This compound (Predicted) | Ethyl 2,4-dihydroxybenzoate | Ethyl 2,5-dihydroxybenzoate | Ethyl 3,4-dihydroxybenzoate | Ethyl Benzoate |
| C=O | ~170 | ~170 | ~171 | ~166 | 166.8 |
| -OCH2- | ~62 | ~62 | ~62 | ~61 | 61.1 |
| -CH3 | ~14 | ~14 | ~14 | ~14 | 17.3 |
| Aromatic C1 | ~112 | ~104 | ~115 | ~123 | 100-150 (multiple peaks) |
| Aromatic C2 | ~146 | ~162 | ~150 | ~116 | |
| Aromatic C3 | ~146 | ~108 | ~118 | ~145 | |
| Aromatic C4 | ~118 | ~133 | ~124 | ~151 | |
| Aromatic C5 | ~120 | ~108 | ~119 | ~116 | |
| Aromatic C6 | ~119 | ~131 | ~122 | ~123 |
Note: Predicted values for this compound are based on established substituent effects on aromatic chemical shifts. Experimental data for the isomers and Ethyl Benzoate are sourced from publicly available spectral databases.
The distinct substitution patterns of the hydroxyl groups on the aromatic ring in each isomer lead to noticeable differences in the chemical shifts of the aromatic carbons. For instance, the carbons directly attached to the hydroxyl groups (phenolic carbons) will be significantly shifted downfield compared to the unsubstituted carbons. The unique set of six aromatic signals provides a fingerprint for each isomer, allowing for clear differentiation.
Experimental Protocol: Acquiring a 13C NMR Spectrum
To obtain a high-quality 13C NMR spectrum for comparison, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should be consistent when comparing spectra.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal reference standard (δ = 0.00 ppm).
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Program: A 30-degree pulse angle is typically used to allow for faster repetition rates.
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if desired (though not typically necessary for simple identification).
-
Number of Scans: The number of scans will depend on the sample concentration and the sensitivity of the instrument. For a moderately concentrated sample, 256 to 1024 scans are often adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Identify and list the chemical shifts of all observed peaks.
-
Logical Workflow for Identity Confirmation
The process of confirming the identity of this compound using 13C NMR can be visualized as a logical workflow.
Figure 1. Logical workflow for the confirmation of this compound identity using 13C NMR.
By following this structured approach, researchers can confidently and objectively confirm the identity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 2,3-dihydroxybenzoate and its Isomer
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ethyl 2,3-dihydroxybenzoate's ¹H NMR Spectrum in Comparison to Ethyl 3,4-dihydroxybenzoate.
This guide provides a comprehensive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. For comparative analysis, its structural isomer, Ethyl 3,4-dihydroxybenzoate, is also examined, offering insights into how subtle changes in substituent positions on the benzene ring influence the NMR spectrum. This document presents predicted and experimental data in a clear, tabular format, details the experimental protocol for acquiring such spectra, and includes a visual representation of the spin-spin coupling relationships.
¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for its isomer, Ethyl 3,4-dihydroxybenzoate. These quantitative insights are crucial for researchers in identifying and characterizing these compounds.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-4 | 7.15 | Doublet of doublets (dd) | 1H | J = 7.9, 1.5 |
| H-5 | 6.80 | Triplet (t) | 1H | J = 7.9 | |
| H-6 | 7.35 | Doublet of doublets (dd) | 1H | J = 7.9, 1.5 | |
| -OH (C2) | 9.5-10.5 | Broad singlet (br s) | 1H | - | |
| -OH (C3) | 5.0-6.0 | Broad singlet (br s) | 1H | - | |
| -OCH₂CH₃ | 4.38 | Quartet (q) | 2H | J = 7.1 | |
| -OCH₂CH₃ | 1.38 | Triplet (t) | 3H | J = 7.1 | |
| Ethyl 3,4-dihydroxybenzoate (Experimental) | H-2 | 7.42 | Doublet (d) | 1H | J = 2.1 |
| H-5 | 6.88 | Doublet (d) | 1H | J = 8.3 | |
| H-6 | 7.51 | Doublet of doublets (dd) | 1H | J = 8.3, 2.1 | |
| -OH (C3) | 9.0-9.5 | Broad singlet (br s) | 1H | - | |
| -OH (C4) | 9.5-10.0 | Broad singlet (br s) | 1H | - | |
| -OCH₂CH₃ | 4.25 | Quartet (q) | 2H | J = 7.1 | |
| -OCH₂CH₃ | 1.30 | Triplet (t) | 3H | J = 7.1 |
Interpretation of the ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, hydroxyl, and ethyl ester protons.
-
Aromatic Region: The three aromatic protons (H-4, H-5, and H-6) appear in the range of δ 6.80-7.35 ppm. The H-5 proton, situated between two electron-donating hydroxyl groups, is expected to be the most shielded and thus appear at the lowest chemical shift as a triplet. The H-4 and H-6 protons will be doublets of doublets due to coupling with their neighbors.
-
Hydroxyl Protons: The two hydroxyl protons are expected to appear as broad singlets, with the C2-OH proton being significantly downfield due to intramolecular hydrogen bonding with the adjacent ester carbonyl group. The exact chemical shifts of these protons can be highly dependent on the solvent and concentration.
-
Ethyl Ester Group: The ethyl group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of their mutual spin-spin coupling.
Comparison with Ethyl 3,4-dihydroxybenzoate
The experimental ¹H NMR spectrum of Ethyl 3,4-dihydroxybenzoate shows a different splitting pattern in the aromatic region due to the altered positions of the hydroxyl groups.[1][2] The protons on the aromatic ring (H-2, H-5, and H-6) exhibit a different coupling relationship, leading to a doublet, a doublet, and a doublet of doublets, respectively. This distinct pattern allows for the unambiguous differentiation between the two isomers.
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of the analyte.
Materials and Reagents:
-
This compound or Ethyl 3,4-dihydroxybenzoate
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visualization of Spin-Spin Coupling
The following diagram illustrates the predicted spin-spin coupling interactions for the aromatic protons of this compound.
Caption: Predicted ¹H-¹H coupling in this compound.
References
A Comparative Analysis of Ethyl 2,3-dihydroxybenzoate and Ethyl 2,5-dihydroxybenzoate for Research and Drug Development
Ethyl 2,3-dihydroxybenzoate and Ethyl 2,5-dihydroxybenzoate are two isomeric phenolic compounds that, while structurally similar, exhibit distinct physicochemical properties and biological activities. This guide provides a detailed, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in selecting the appropriate candidate for their specific applications. The comparison covers their chemical properties, synthesis, and key biological activities, supported by experimental data and protocols.
Chemical and Physical Properties
Both isomers share the same molecular formula (C₉H₁₀O₄) and molecular weight (182.17 g/mol ), but the substitution pattern of the hydroxyl groups on the benzene ring leads to differences in their physical properties, such as melting point.
| Property | This compound | Ethyl 2,5-dihydroxybenzoate (Ethyl gentisate) |
| IUPAC Name | This compound | ethyl 2,5-dihydroxybenzoate |
| Synonyms | Pyrocatechuic acid ethyl ester, 3-(Ethoxycarbonyl)catechol | Ethyl gentisate, 2-Ethoxycarbonylhydroquinone |
| CAS Number | 3943-73-5[1] | 3943-91-7[2] |
| Molecular Formula | C₉H₁₀O₄[1] | C₉H₁₀O₄[2] |
| Molecular Weight | 182.17 g/mol [1] | 182.17 g/mol [2] |
| Appearance | Solid | Solid[3] |
| Melting Point (°C) | Not specified in results | 77-81[3] |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O[1] | CCOC(=O)C1=C(C=CC(=C1)O)O[2] |
| InChIKey | RHMQSXRCGOZYND-UHFFFAOYSA-N[1] | GCUPAENRSCPHBM-UHFFFAOYSA-N[2] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the identification and characterization of these isomers. Below is a summary of available spectroscopic data.
| Spectroscopic Data | This compound | Ethyl 2,5-dihydroxybenzoate |
| ¹³C NMR | Available on SpectraBase[1] | Available on SpectraBase[2] |
| GC-MS | Available on SpectraBase[1] | Available on NIST Mass Spectrometry Data Center[2] |
| IR Spectra | Available on SpectraBase (FTIR)[1] | Available on SpectraBase (Vapor Phase IR)[2] |
Synthesis Protocols
Both compounds are typically synthesized via Fischer esterification of the corresponding dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.
General Experimental Protocol for Esterification:
-
Reaction Setup: In a round-bottom flask, dissolve the respective dihydroxybenzoic acid (2,3-dihydroxybenzoic acid or 2,5-dihydroxybenzoic acid) in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure ethyl ester.
Comparative Biological Activities
The positioning of the hydroxyl groups significantly influences the biological activities of these isomers, particularly their antioxidant and anticancer properties. While direct comparative studies on the ethyl esters are limited, data on their parent acids, 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), provide valuable insights into their potential activities.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a key attribute in drug development, particularly for diseases associated with oxidative stress. Studies on the parent dihydroxybenzoic acids reveal that both 2,3-DHBA and 2,5-DHBA are potent antioxidants.
| Antioxidant Assay | 2,3-dihydroxybenzoic acid (Parent acid of this compound) | 2,5-dihydroxybenzoic acid (Parent acid of Ethyl 2,5-dihydroxybenzoate) |
| DPPH Radical Scavenging | High activity[4] | High activity, ranked higher than 2,3-DHBA[4] |
| ABTS Radical Scavenging | Highest antiradical activity among tested DHBAs (%I = 86.40)[4] | High antiradical activity (%I = 80.11)[4] |
| FRAP (Ferric Reducing Antioxidant Power) | 173.79 µM Fe²⁺[4] | Strongest FRAP capacity among tested DHBAs (236.00 µM Fe²⁺)[4] |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | 60.83 µM of Trolox equivalents[4] | 68.77 µM of Trolox equivalents[4] |
Based on this data, both isomers are expected to be effective antioxidants, with the 2,5-isomer potentially exhibiting stronger ferric reducing capabilities.
Anticancer Activity
The antiproliferative effects of the parent dihydroxybenzoic acids have been evaluated in various cancer cell lines, showing that the 2,5-isomer is generally more effective at inhibiting cancer cell growth.
| Cancer Cell Line | 2,3-dihydroxybenzoic acid (Parent acid) | 2,5-dihydroxybenzoic acid (Parent acid) |
| HCT-116 (Colon) | Failed to inhibit colony formation (125-1,000 µM)[5] | Significant inhibition of colony formation at >250 µM[5] |
| HT-29 (Colon) | Failed to inhibit colony formation (125-1,000 µM)[5] | Significant inhibition of colony formation at >200 µM[5] |
| MDA-MB-231 (Breast) | Inhibited colony formation at ~500 µM[5] | Significant inhibition of colony formation beginning at 50 µM[5] |
These findings suggest that Ethyl 2,5-dihydroxybenzoate may hold greater promise as a lead compound for the development of anticancer agents compared to its 2,3-isomer.
Mechanism of Action: Prolyl Hydroxylase Inhibition and HIF-1α Stabilization
A key mechanism of action for dihydroxybenzoates is the inhibition of prolyl hydroxylase domain (PHD) enzymes. PHDs are iron-dependent enzymes that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for degradation. By inhibiting PHDs, dihydroxybenzoates can stabilize HIF-1α, even under normal oxygen levels. This leads to the transcription of various genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism, which are critical in both physiological and pathological conditions.
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay
This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound or Ethyl 2,5-dihydroxybenzoate) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or gallic acid can be used as a positive control.
HIF-1α Stabilization Assay (Western Blot)
This protocol is to detect the levels of HIF-1α protein in cells treated with the test compounds.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6-24 hours). A positive control for HIF-1α stabilization (e.g., treatment with CoCl₂ or incubation under hypoxic conditions) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. A loading control like β-actin or GAPDH should be used to normalize the results.
-
Conclusion
This compound and Ethyl 2,5-dihydroxybenzoate, while isomeric, show notable differences in their biological profiles, likely stemming from the distinct electronic and steric effects of their hydroxyl group positioning. The available data on their parent acids suggest that Ethyl 2,5-dihydroxybenzoate may possess superior antioxidant and anticancer properties. Both compounds are expected to act as prolyl hydroxylase inhibitors, leading to the stabilization of HIF-1α, a pathway with significant therapeutic implications. The choice between these two isomers for research and drug development will depend on the specific biological activity being targeted. Further direct comparative studies on the ethyl esters themselves are warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2,5-dihydroxybenzoate | C9H10O4 | CID 77548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-ジヒドロキシ安息香酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Biological Activities of Dihydroxybenzoic Acid Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds found in various plant sources, and their ethyl esters are of growing interest in the fields of pharmacology and therapeutics. These esters often exhibit enhanced bioavailability compared to their parent acids, making them attractive candidates for drug development. This guide provides a comparative overview of the biological activities of various dihydroxybenzoic acid ethyl ester isomers, focusing on their antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The information presented herein is supported by available experimental data to aid researchers in their ongoing and future studies.
Quantitative Data Comparison
The biological activities of dihydroxybenzoic acid ethyl esters are influenced by the number and position of the hydroxyl groups on the benzoic acid ring. The following tables summarize the available quantitative data for different isomers. It is important to note that direct comparative studies for all ethyl ester isomers are limited, and some data is extrapolated from studies on the parent dihydroxybenzoic acids.
Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acids (Parent Compounds)
| Isomer | Common Name | DPPH IC₅₀ (µM) | ABTS % Inhibition (at 50 µM) | FRAP (µM Fe²⁺) | CUPRAC (µM Trolox Equivalents) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40% | 173.79 | 60.83 |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17% | - | < 20.51 |
| 2,5-DHBA | Gentisic Acid | 3.96 | 80.11% | 236.00 | 68.77 |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12% | - | < 20.51 |
| 3,4-DHBA | Protocatechuic Acid | 8.01 | 74.51% | 44.22 | 60.53 |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39% | - | < 20.51 |
| Data for the parent acids is presented as a proxy due to limited direct data on their ethyl esters. |
Table 2: Comparative Antimicrobial Activity of Dihydroxybenzoic Acid Ethyl Esters
| Isomer | Compound | Microorganism | MIC (µg/mL) |
| 3,4-DHBA Ethyl Ester | Ethyl Protocatechuate | Staphylococcus aureus (clinical isolates) | 64 - 1024[1] |
| 2,3-DHBA | 2,3-Dihydroxybenzoic Acid | Serratia marcescens | - (Effective) |
| 2,3-DHBA | 2,3-Dihydroxybenzoic Acid | Escherichia coli | - (Effective) |
| 2,3-DHBA | 2,3-Dihydroxybenzoic Acid | Pseudomonas aeruginosa | - (Effective) |
| 2,3-DHBA | 2,3-Dihydroxybenzoic Acid | Staphylococcus aureus | - (Effective) |
| 2,3-DHBA | 2,3-Dihydroxybenzoic Acid | Klebsiella pneumoniae | - (Effective) |
| Direct comparative MIC data for all ethyl ester isomers is not readily available. Data for the parent 2,3-DHBA is included for reference. |
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Reaction Mixture : Mix various concentrations of the test compound (dihydroxybenzoic acid ethyl ester) with the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of inhibition percentage against concentration.
Figure 1. General workflow for the DPPH radical scavenging assay.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation : Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution : Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : Add the test compound to the ABTS•+ working solution.
-
Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution : Prepare two-fold serial dilutions of the dihydroxybenzoic acid ethyl ester in a 96-well microtiter plate containing the broth medium.
-
Inoculation : Add the standardized inoculum to each well.
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 2. Workflow for the broth microdilution antimicrobial susceptibility test.
Anti-inflammatory Activity Assay (NF-κB Inhibition)
The inhibition of the NF-κB signaling pathway is a common method to assess anti-inflammatory potential.
-
Cell Culture : Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Treatment : Pre-treat the cells with various concentrations of the dihydroxybenzoic acid ethyl ester for a specific duration.
-
Stimulation : Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS).
-
Cell Lysis and Fractionation : Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Western Blot Analysis : Perform Western blotting on the nuclear extracts to detect the p65 subunit of NF-κB. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.
-
Reporter Gene Assay : Alternatively, use cells transfected with an NF-κB-dependent reporter gene (e.g., luciferase). A decrease in reporter gene activity upon treatment indicates NF-κB inhibition.
Signaling Pathways
Prolyl Hydroxylase (PHD) Inhibition and HIF-1α Stabilization by Ethyl 3,4-Dihydroxybenzoate (EDHB)
A primary mechanism of action for ethyl 3,4-dihydroxybenzoate (EDHB) is the competitive inhibition of prolyl hydroxylase domain (PHD) enzymes.[2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of various genes involved in cellular responses to hypoxia, including those related to angiogenesis, erythropoiesis, and metabolism. This pathway contributes to the observed cardioprotective and neuroprotective effects of EDHB.
Figure 3. Simplified signaling pathway of HIF-1α stabilization by Ethyl 3,4-Dihydroxybenzoate (EDHB).
Inhibition of NF-κB Signaling
Several dihydroxybenzoic acids and their derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[3][4] For instance, 2,3-dihydroxybenzoic acid and its ethyl ester derivative can decrease the activation of NF-κB induced by hydrogen peroxide.[3] This inhibition can occur through various mechanisms, including the scavenging of reactive oxygen species that act as signaling molecules in the NF-κB pathway, or by directly interfering with the components of the signaling cascade. The anti-inflammatory effects of these compounds are largely attributed to their ability to downregulate the expression of pro-inflammatory genes controlled by NF-κB.
Conclusion
The ethyl esters of dihydroxybenzoic acids represent a promising class of compounds with a range of biological activities. The available data, primarily on the parent acids and ethyl 3,4-dihydroxybenzoate, suggest that the antioxidant and anti-inflammatory properties are significantly influenced by the positioning of the hydroxyl groups. Ethyl 3,4-dihydroxybenzoate, in particular, has been shown to possess antimicrobial and potent enzyme-inhibiting activities through the stabilization of HIF-1α.
Further research is warranted to systematically evaluate and compare the biological activities of all dihydroxybenzoic acid ethyl ester isomers. Such studies will provide a clearer understanding of their structure-activity relationships and facilitate the development of novel therapeutic agents for a variety of diseases. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
A Comparative Guide to Alternative Reagents for Ethyl 2,3-dihydroxybenzoate
A. A.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to Ethyl 2,3-dihydroxybenzoate, focusing on structurally related phenolic compounds with similar biological activities. The information presented herein is intended to assist researchers in selecting suitable alternatives for applications such as antioxidant, anti-inflammatory, and enzyme inhibition studies.
Introduction to this compound and Its Alternatives
This compound is an ester of 2,3-dihydroxybenzoic acid (Pyrocatechuic acid), a naturally occurring phenolic compound.[1][2][3] Like its parent acid, the ethyl ester exhibits various biological activities, including antioxidant, antimicrobial, and iron-chelating properties.[2][4] The search for alternatives is often driven by the need for improved potency, selectivity, bioavailability, or different physicochemical properties.
Key alternatives can be categorized based on their structural relation to this compound:
-
Parent Dihydroxybenzoic Acids (DHBAs): The unesterified acids are the most direct alternatives. Their activity is highly dependent on the position of the two hydroxyl groups on the benzene ring.[5]
-
Isomeric Esters: Esters of other DHBA isomers, such as Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate), offer a different arrangement of functional groups, which can significantly alter biological activity.[6][7]
-
Trihydroxybenzoic Acids and Esters: Compounds with an additional hydroxyl group, like Gallic acid (3,4,5-trihydroxybenzoic acid) and its esters, often exhibit enhanced antioxidant potential.[8]
Comparative Analysis of Biological Activity
The primary activities of interest for this compound and its alternatives are their antioxidant and anti-inflammatory effects.
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom to scavenge free radicals. This activity is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (Cupric Reducing Antioxidant Capacity). A lower IC₅₀ value in DPPH and ABTS assays indicates higher antioxidant activity.[9]
The position of the hydroxyl groups on the benzoic acid ring significantly influences antioxidant activity. Ortho-dihydroxy substitutions (like in 2,3-DHB and 3,4-DHB) are known to be potent free radical scavengers.[8][9]
Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers
| Compound | DPPH Radical Scavenging (% Inhibition at 50 μM) | ABTS Radical Scavenging (% Inhibition at 50 μM) | CUPRAC (μM Trolox Equivalents) |
| 2,3-DHB | High (Ranked 4th) | 86.40 | 60.83 |
| 2,4-DHB | 16.17 | < 20% | Low |
| 2,5-DHB (Gentisic acid) | 80.11 | High (Ranked 2nd) | 68.77 |
| 2,6-DHB | 8.12 | < 20% | Low |
| 3,4-DHB (Protocatechuic acid) | 74.51 | High (Ranked 5th) | 60.53 |
| 3,5-DHB | 60.39 | Moderate | Low |
| 3,4,5-THB (Gallic acid) | 79.50 (Highest IC₅₀) | High (Ranked 3rd) | High |
Data summarized from a study comparing various hydroxybenzoic acids.[8] Note: For DPPH, the original study ranked activity by IC₅₀, with 3,4,5-THB being the most potent. The % inhibition data provides a snapshot at a single concentration.
Several dihydroxybenzoic acid derivatives exhibit anti-inflammatory properties by modulating key signaling pathways and enzymes.
-
Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate): This compound is a known inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes.[10][11] By inhibiting PHDs, it stabilizes the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates responses to hypoxia, inflammation, and angiogenesis.[11][12] This mechanism contributes to its cardioprotective and anti-inflammatory effects.[10][13]
-
2,3-Dihydroxybenzoic Acid (2,3-DHB): This acid has been shown to decrease the induction of NF-κB, a critical transcription factor in the inflammatory response.[8] Its anti-inflammatory properties are also linked to its function as an antioxidant and iron chelator.[8]
-
Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate): This gallic acid ester has shown promising anti-inflammatory activity by inhibiting the COX-2 enzyme in lipopolysaccharide-stimulated cells.[14]
Table 2: Comparison of Mechanisms and Related Activities
| Compound | Primary Mechanism(s) | Associated Biological Activities |
| This compound | Iron Chelation, Radical Scavenging | Antimicrobial, Antioxidant[2][4] |
| Ethyl 3,4-dihydroxybenzoate | PHD Inhibition (HIF-1α Stabilization) | Cardioprotective, Neuroprotective, Anti-inflammatory, Myoprotective[11][13] |
| 2,3-Dihydroxybenzoic Acid | NF-κB Inhibition, Iron Chelation | Anti-inflammatory, Antioxidant[8] |
| Ethyl 3,4,5-trihydroxybenzoate | COX-2 Inhibition, Radical Scavenging | Anti-inflammatory, Antioxidant[14] |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms is crucial for selecting the appropriate reagent. The following diagrams illustrate key signaling pathways and a general workflow for comparative analysis.
Caption: General workflow for comparing antioxidant activity.
Caption: HIF-1α stabilization by PHD inhibitors.[11][13][15]
Caption: Canonical NF-κB signaling pathway and inhibition.[4][8]
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[14][16]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[14]
-
Prepare a stock solution of the test compound and a reference standard (e.g., Ascorbic Acid, Trolox) in a suitable solvent.
-
Create a series of dilutions from the stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound/standard.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a control containing only the solvent and the DPPH solution.[16]
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[14]
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[14]
-
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[10][17]
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10][17]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Assay Procedure:
-
Add a small volume (e.g., 10-20 µL) of the test compound/standard dilutions to the wells of a 96-well plate.
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[10]
-
Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[12][18]
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit which typically includes recombinant human COX-2, reaction buffer, heme, and arachidonic acid (substrate).
-
Prepare test compounds and a reference inhibitor (e.g., Celecoxib) at various concentrations.
-
-
Assay Procedure:
-
Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a short, precise duration (e.g., 2 minutes at 37°C).[18]
-
Stop the reaction using a suitable reagent (e.g., stannous chloride).[18]
-
-
Detection and Analysis:
-
The product of the COX reaction (e.g., PGH₂) is measured. This is often done by reducing PGH₂ to PGF₂α, which is then quantified using an ELISA.[18] Alternatively, a fluorometric probe can be used to detect the intermediate product.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
Conclusion
The selection of an alternative to this compound depends heavily on the specific application.
-
For broad-spectrum antioxidant activity , 2,5-dihydroxybenzoic acid (Gentisic acid) and 3,4-dihydroxybenzoic acid (Protocatechuic acid) are excellent candidates, showing high efficacy in multiple radical scavenging assays.[8]
-
For applications requiring the modulation of hypoxia-related pathways, Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate) is a superior choice due to its well-documented role as a PHD inhibitor that stabilizes HIF-1α.[11][13]
-
For targeted anti-inflammatory research involving the COX-2 pathway, Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate) has demonstrated specific inhibitory action.[14]
Researchers should consider the desired mechanism of action, potency, and physicochemical properties when choosing the most suitable alternative. The experimental protocols provided herein offer a standardized framework for conducting comparative evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. marinebiology.pt [marinebiology.pt]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide: Enhancing the Therapeutic Potential of 2,3-Dihydroxybenzoic Acid via Ethyl Esterification
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, the modification of parent compounds to optimize their physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. 2,3-dihydroxybenzoic acid (2,3-DHBA), a naturally occurring phenolic compound and a metabolite of aspirin, is a molecule of significant interest.[1][2][3][4] It is recognized for its potent iron-chelating and antioxidant activities, making it a promising candidate for treating conditions related to iron overload and oxidative stress.[3][5][6] However, like many phenolic acids, its therapeutic application can be hampered by suboptimal bioavailability.
This guide provides an in-depth comparison of 2,3-DHBA and its ethyl ester derivative, Ethyl 2,3-dihydroxybenzoate. We will explore the strategic advantages conferred by esterification, focusing on the enhancement of lipophilicity, the potential for prodrug development, and the impact on biological activity. This analysis is supported by established chemical principles, comparative data, and detailed experimental protocols to provide a comprehensive resource for researchers in the field.
Section 1: The Physicochemical Divide: A Comparative Overview
The fundamental differences between a carboxylic acid and its corresponding ethyl ester are rooted in their molecular structure, which dictates their physical and chemical properties. The conversion of the polar carboxylic acid group (-COOH) to an ethyl ester group (-COOCH₂CH₃) significantly alters key parameters relevant to drug design and delivery.
| Property | 2,3-Dihydroxybenzoic Acid | This compound | Rationale for Change |
| Molecular Formula | C₇H₆O₄[1] | C₉H₁₀O₄[7] | Addition of an ethyl group (C₂H₅). |
| Molecular Weight | 154.12 g/mol [1] | 182.17 g/mol [7] | Increased mass from the ethyl group. |
| Appearance | Colorless solid / Pale brown powder[1][5] | Data not widely available, likely a solid. | Esterification alters crystal lattice structure. |
| Melting Point | ~205 °C[1][2] | Data not widely available. | Changes in intermolecular forces (loss of strong carboxylic acid dimerization). |
| Aqueous Solubility | Soluble[1] | Expected to be significantly lower. | The polar, ionizable -COOH group is replaced by a less polar, non-ionizable ester group, reducing hydrogen bonding with water. |
| logP (o/w) | ~1.20[8] | ~2.6 (Computed)[7] | The ethyl group increases hydrocarbon character, significantly boosting lipophilicity. |
Key Insight: The most critical transformation is the approximate doubling of the octanol-water partition coefficient (logP), from ~1.20 for the acid to a computed value of ~2.6 for the ethyl ester.[7][8] This marked increase in lipophilicity is the primary driver for the pharmacological advantages discussed below.
Section 2: Core Advantage 1: Enhanced Lipophilicity and Bioavailability
A central challenge in drug development is ensuring a molecule can efficiently cross biological membranes to reach its site of action. The Lipinski's Rule of Five highlights the importance of a balanced logP for oral bioavailability. While 2,3-DHBA is a potent iron chelator, its polarity (logP ~1.2) can limit its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract.
Esterification provides a classic and effective solution. By masking the polar carboxylic acid, this compound becomes significantly more lipophilic.[9] This enhanced lipophilicity is predicted to improve its ability to permeate cellular membranes, potentially leading to increased absorption and superior bioavailability compared to the parent acid.[10]
References
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. 2,3-Dihydroxybenzoic acid | 303-38-8 [chemicalbook.com]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-dihydroxybenzoic acid, 303-38-8 [thegoodscentscompany.com]
- 9. Effect of ethyl esterification of phenolic acids on low-density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Ethyl 2,3-dihydroxybenzoate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 2,3-dihydroxybenzoate and its potential cross-reactivity in various biological assays. Due to the limited direct experimental data on this compound, this guide leverages data from its structural isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), and the parent compound, 2,3-dihydroxybenzoic acid, to infer potential biological activities and off-target effects. This comparative approach is grounded in the principles of structure-activity relationships for phenolic compounds.
Executive Summary
This compound is a phenolic compound with a catechol (ortho-dihydroxybenzene) functional group, a structural motif known for its biological activity. While specific data on its cross-reactivity is scarce, its structural similarity to the well-studied Ethyl 3,4-dihydroxybenzoate suggests potential for similar biological effects. These may include antioxidant activity, inhibition of prolyl hydroxylases with subsequent modulation of the HIF-1α pathway, and interaction with bacterial efflux pumps. Cross-reactivity in biological assays is a critical consideration in drug development, as it can lead to unforeseen off-target effects. The catechol structure is known to be reactive and can interact with various biological targets. This guide outlines the potential cross-reactivities and provides detailed experimental protocols to assess them.
Structural Comparison and Inferred Activity
The biological activity of dihydroxybenzoic acid isomers is highly dependent on the position of the hydroxyl groups. The ortho-dihydroxy configuration in this compound is a key determinant of its potential radical scavenging and enzyme-inhibiting properties.
Table 1: Structural and Known Biological Activities of Dihydroxybenzoate Derivatives
| Compound | Structure | Known Biological Activities |
| This compound | Limited data available. Inferred activities based on structure include antioxidant and potential enzyme inhibition. | |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Prolyl hydroxylase inhibitor, antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and efflux pump inhibitor.[1] | |
| 2,3-dihydroxybenzoic acid | Antioxidant, anti-inflammatory.[2] Decreases hydrogen peroxide-induced activation of NF-κB.[2] | |
| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Antioxidant, anti-inflammatory, and activates the Nrf2 signaling pathway.[2] |
Potential Cross-Reactivity in Key Biological Assays
Based on its catechol structure, this compound may exhibit cross-reactivity in the following assays:
Prolyl Hydroxylase (PHD) Inhibition and HIF-1α Signaling
Many PHD inhibitors act as 2-oxoglutarate analogs, and dihydroxybenzoic acids have been identified as inhibitors of these enzymes.[3][4] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.
Antioxidant Activity
The catechol moiety is a potent scavenger of free radicals. This compound is expected to show significant antioxidant activity in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Bacterial Efflux Pump Inhibition
EDHB has been shown to inhibit bacterial efflux pumps, thereby potentiating the effect of antibiotics.[5] The structural similarity of this compound suggests it may also interact with these pumps.
Experimental Protocols
Protocol 1: Prolyl Hydroxylase (PHD) Inhibition Assay (In Vitro)
This protocol is adapted from established methods for measuring PHD activity.[4][6]
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQLR)
-
2-oxoglutarate
-
Ascorbate
-
Ferrous sulfate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (test compound)
-
Known PHD inhibitor (positive control, e.g., dimethyloxalylglycine)
-
Detection system (e.g., mass spectrometry to detect hydroxylated peptide, or a colorimetric assay for 2-oxoglutarate consumption)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2, HIF-1α peptide, ascorbate, and ferrous sulfate.
-
Add varying concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or acid).
-
Analyze the reaction products to determine the extent of HIF-1α peptide hydroxylation or 2-oxoglutarate consumption.
-
Calculate the IC50 value for this compound.
Protocol 2: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound (test compound) dissolved in methanol
-
Ascorbic acid or Trolox (positive control)
-
Methanol (blank)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.
-
Determine the IC50 value from a plot of concentration versus percentage inhibition.
Protocol 3: Real-Time Fluorescence-Based Efflux Assay
This protocol is based on established methods for measuring bacterial efflux.[7]
Materials:
-
Bacterial strain overexpressing an efflux pump (e.g., E. coli KAM32/pDHP1)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Fluorescent substrate (e.g., ethidium bromide or Nile red)
-
Glucose
-
Efflux pump inhibitor (positive control, e.g., reserpine)
-
This compound (test compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Grow an overnight culture of the bacterial strain in LB broth.
-
Harvest cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Pre-load the cells with the fluorescent substrate in the presence of an energy source inhibitor (e.g., CCCP) to maximize uptake.
-
Wash the cells to remove the extracellular substrate and inhibitor.
-
Resuspend the cells in PBS containing varying concentrations of this compound or control.
-
Transfer the cell suspensions to the 96-well plate.
-
Initiate efflux by adding glucose to each well.
-
Immediately begin monitoring the decrease in fluorescence over time using a plate reader.
-
Calculate the rate of efflux and determine the IC50 for inhibition by this compound.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is limited, its chemical structure strongly suggests a potential for a range of biological activities, including antioxidant effects and modulation of key enzymatic pathways like those involving prolyl hydroxylases. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to investigate the biological profile of this compound and to assess its potential for off-target effects. Such studies are essential for the thorough characterization of any new chemical entity in the drug discovery and development process. Further research is warranted to elucidate the specific biological targets and to confirm the inferred cross-reactivities of this compound.
References
- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
Quantitative Analysis of Ethyl 2,3-dihydroxybenzoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients and their intermediates is paramount for ensuring product quality, safety, and efficacy. Ethyl 2,3-dihydroxybenzoate, a key chemical intermediate, often requires accurate measurement within complex mixtures. This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, supported by experimental data from studies on structurally similar phenolic compounds.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The data presented is a synthesis of reported values for closely related phenolic esters, such as parabens, to provide a reliable estimate of expected performance.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 5 - 1000 µg/mL[1] | 10 - 200 µg/mL[2] | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] | > 0.998 |
| Limit of Detection (LOD) | 0.07 - 0.17 µg/mL[3] | ~0.1 ng absolute on column[2] | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.2 - 0.5 µg/mL[3] | ~0.3 ng absolute on column[2] | ~0.7 µg/mL |
| Recovery | 98 - 102% | 82 - 119%[2] | 95 - 105% |
| Precision (%RSD) | < 2% | < 15%[2] | < 3% |
| Selectivity | High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of similar phenolic compounds and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method offers a robust and widely used approach for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm (based on the UV absorbance of dihydroxybenzoic acids)
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds in complex matrices. A derivatization step is typically required for polar compounds like this compound to improve their volatility and chromatographic behavior.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate.
-
Sample and Standard Derivatization:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
-
-
Quantification: Create a calibration curve using the derivatized standards. Quantify the analyte in the derivatized sample by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
This technique offers a simple, rapid, and cost-effective method for quantification, but it is less selective than chromatographic methods. It is best suited for samples where this compound is the primary absorbing species or after a selective extraction.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethanol. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample mixture in ethanol, ensuring the concentration of this compound is within the linear range of the assay. Filtration may be necessary if the sample contains particulate matter.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution (typically around 280-320 nm for dihydroxybenzoic acid derivatives).
-
Measure the absorbance of the blank (ethanol), standard solutions, and the sample solution at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for the HPLC-UV method.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Analysis of alkyl esters of p -hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a st ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00261G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Dihydroxybenzoate Isomers: A Comparative Analysis of Antioxidant Activity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant potential of dihydroxybenzoate (DHBA) isomers is critical for identifying promising therapeutic candidates. This guide provides a comprehensive comparison of the six main DHBA isomers, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
The antioxidant capacity of dihydroxybenzoic acids is fundamentally linked to the positioning of the two hydroxyl groups on the benzoic acid ring. This structural variance dictates their efficacy in neutralizing free radicals, a key mechanism in combating oxidative stress implicated in numerous diseases. Generally, isomers with ortho or para positioning of hydroxyl groups exhibit stronger antioxidant activity due to enhanced resonance stabilization of the resulting phenoxyl radical.
Comparative Antioxidant Performance
The antioxidant activities of the six primary dihydroxybenzoate isomers have been evaluated using various standardized assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are among the most common methods to quantify this activity.
Quantitative Data Summary
The following table summarizes the comparative antioxidant activity of the dihydroxybenzoic acid isomers based on DPPH and ABTS assays.
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000 | 86.40%[1][2] |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000 | 16.17%[1][2] |
| 2,5-DHBA | Gentisic Acid | 3.96[1] | 80.11%[1][2] |
| 2,6-DHBA | γ-Resorcylic Acid | > 1000 | 8.12%[1][2] |
| 3,4-DHBA | Protocatechuic Acid | 8.01[1] | 74.51%[1][2] |
| 3,5-DHBA | α-Resorcylic Acid | > 1000 | 60.39%[1][2] |
Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1]
Based on the data, 2,5-DHBA (Gentisic Acid) and 3,4-DHBA (Protocatechuic Acid) demonstrate the most potent antioxidant activities in the DPPH assay, with the lowest IC50 values. In the ABTS assay, 2,3-DHBA shows the highest percentage of inhibition, closely followed by 2,5-DHBA and 3,4-DHBA. Conversely, 2,4-DHBA and 2,6-DHBA exhibit significantly weaker antioxidant capacities.
Signaling Pathways in Oxidative Stress
Dihydroxybenzoate isomers can exert their antioxidant effects through various cellular mechanisms, including the modulation of signaling pathways involved in the cellular response to oxidative stress. One such critical pathway is the Nrf2 antioxidant response pathway. Certain DHBA isomers, like 3,4-DHBA, have been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers to replicate and validate these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Protocol:
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh daily and kept in the dark.
-
Sample and Standard Preparation : Dissolve the DHBA isomers and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure (96-well plate format) :
-
Add 100 µL of the different concentrations of the DHBA isomer solutions or the standard into triplicate wells.
-
Add 100 µL of methanol to the blank wells.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells except the blank.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the control (methanol + DPPH solution).
-
Asample is the absorbance of the test sample (DHBA isomer + DPPH solution). The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the concentration of the DHBA isomer.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Protocol:
-
Reagent Preparation :
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Generate the ABTS•+ stock solution by mixing the two solutions in equal volumes and allowing them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Sample and Standard Preparation : Dissolve the DHBA isomers and a standard (e.g., Trolox) in a suitable solvent to prepare a series of concentrations.
-
Assay Procedure :
-
Add a specific volume of the test compound or standard solution to a cuvette or a well of a microplate.
-
Add the diluted ABTS•+ working solution to initiate the reaction.
-
Include a control containing only the solvent and the ABTS•+ solution.
-
-
Measurement : After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.
-
Calculation : The percentage of inhibition of the ABTS•+ radical is calculated. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
This comparative guide underscores the significant impact of the hydroxyl group positioning on the antioxidant activity of dihydroxybenzoate isomers. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of these compounds in mitigating oxidative stress-related pathologies.
References
A Side-by-Side Comparison of Iron-Chelating Efficiency for Researchers
This guide provides an objective comparison of the iron-chelating efficiencies of commonly used iron chelators, supported by experimental data from preclinical and clinical studies. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in iron chelation research and therapy.
Comparative Efficacy of Iron Chelators
The therapeutic efficacy of iron chelators is primarily assessed by their ability to reduce iron levels in the body, which is often measured by changes in serum ferritin, liver iron concentration (LIC), and myocardial iron concentration. The three most widely used iron chelators—Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX)—exhibit distinct efficacy profiles.
Reduction in Serum Ferritin
Serum ferritin is a common biomarker for assessing total body iron stores. The following table summarizes the comparative efficacy of DFO, DFP, and DFX in reducing serum ferritin levels based on data from clinical trials.
| Comparison | Dosage | Duration | Mean Change in Serum Ferritin (ng/mL) | Conclusion | References |
| DFX vs. DFO | DFX: 20-30 mg/kg/day; DFO: 20-60 mg/kg/day | 1 year | DFX: -842 ± 215; DFO: -625 ± 240 | DFX showed a significantly greater reduction in serum ferritin compared to DFO (p < 0.001).[1] | [1] |
| DFP vs. DFO | DFP: 75 mg/kg/day; DFO: 50 mg/kg/day | 1 year | DFP: -222 ± 783; DFO: -232 ± 619 | No significant difference in serum ferritin reduction was observed between DFP and DFO (p = 0.81).[2] | [2] |
| DFX vs. DFO | DFX: 30 mg/kg/day; DFO: 50 mg/kg/day | 6 months | DFX group final mean: 2183 ± 512; DFO group final mean: 2359 ± 540 | DFX was found to decrease the serum ferritin level by an amount which was significantly higher as compared to DFO.[3] | [3] |
Reduction in Liver Iron Concentration (LIC)
Liver iron concentration, often measured by magnetic resonance imaging (MRI) R2* or T2* or through liver biopsy, is a more direct measure of iron stores in the liver.
| Comparison | Dosage | Duration | Mean Change in LIC (mg Fe/g dry weight) | Conclusion | References |
| DFP vs. DFO | DFP: Not specified; DFO: Not specified | 12 months | DFP: -3.3; DFO: -3.4 | No significant difference in the mean change from baseline in LIC was observed between the two groups (p = 0.8216).[4] | [4] |
| DFX vs. DFO | DFX: 10, 20, 30 mg/kg/day; DFO: 20-60 mg/kg/day | 1 year | Dose-dependent reductions observed with both chelators. | Similar dose-dependent LIC reductions were observed with deferasirox and deferoxamine.[5] | [5] |
| DFP vs. DFO | DFP: 75 mg/kg/day; DFO: 50 mg/kg/day | 1 year | DFP: -1022 ± 3511 µg/g; DFO: -350 ± 524 µg/g | No significant difference in the reduction of liver iron content was found between the two groups (p = 0.4).[2] | [2] |
Reduction in Myocardial Iron
Cardiac iron overload is a major concern in transfusion-dependent patients, and its reduction is a critical therapeutic goal. Myocardial iron is typically quantified using MRI T2*.
| Comparison | Dosage | Duration | Change in Myocardial T2* (ms) | Conclusion | References |
| DFX vs. DFO | DFX: target 40 mg/kg/day; DFO: 50-60 mg/kg/day | 1 year | DFX: Gmean ratio 1.12; DFO: Gmean ratio 1.07 | Deferasirox was non-inferior to deferoxamine for myocardial iron removal.[6] | [6] |
| DFP vs. DFX vs. DFO | Not specified | >1 year | DFP global heart T2: 34±11; DFX: 21±12; DFO: 27±11 | Deferiprone seems to be more effective than deferasirox and subcutaneous deferoxamine in the removal of myocardial iron.[1] | [1] |
| DFP vs. DFO | Not specified | 12 months | DFP relative mean change in log cardiac T2: 1.02 (21.8%); DFO: 0.95 (19.5%) | No significant difference in the relative mean change in log cardiac T2* was observed between the two groups (p = 0.0717).[4] | [4] |
Experimental Protocols
Ferrozine Assay for Iron-Chelating Activity
The ferrozine assay is a colorimetric method used to determine the iron-chelating capacity of a compound. It is based on the principle that ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺). An iron chelator will compete with ferrozine for the binding of iron, leading to a decrease in the color intensity, which is proportional to the chelating activity.
Materials:
-
Ferrozine solution
-
Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄) solution
-
Test compound solution
-
Buffer solution (e.g., acetate buffer, pH 4.9)
-
Ascorbic acid (to reduce Fe³⁺ to Fe²⁺)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of the test compound at various concentrations.
-
In a microplate well or cuvette, add the test compound solution.
-
Add a solution of FeCl₂ or FeSO₄.
-
Initiate the reaction by adding the ferrozine solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm).
-
A blank containing all reagents except the test compound is used as a control.
-
The percentage of iron-chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
Calcein Assay for Intracellular Labile Iron Pool (LIP) Chelation
The calcein assay is a fluorescence-based method to measure the chelation of the labile iron pool (LIP) within cells. Calcein-AM, a non-fluorescent and cell-permeable ester, is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to intracellular labile iron. An effective iron chelator will remove iron from calcein, leading to an increase in fluorescence.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Cell culture medium
-
Test compound solution
-
Fluorescence microplate reader or fluorescence microscope
-
Cultured cells
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black plate with a clear bottom).
-
Load the cells with Calcein-AM by incubating them in a medium containing Calcein-AM for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the baseline fluorescence of the calcein-loaded cells.
-
Add the test compound solution to the cells and incubate for a defined period.
-
Measure the fluorescence at different time points after adding the test compound.
-
An increase in fluorescence intensity indicates the chelation of intracellular labile iron by the test compound. The rate and extent of the fluorescence increase are proportional to the chelator's efficiency in accessing and binding the LIP.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the cellular iron metabolism pathway and the proposed mechanisms of action for Deferoxamine, Deferiprone, and Deferasirox.
Caption: General overview of cellular iron metabolism.
Caption: Mechanism of action of Deferoxamine (DFO).[7][8][9]
Caption: Mechanism of action of Deferiprone (DFP).[7][9]
Caption: Mechanism of action of Deferasirox (DFX).[7][9][10]
Summary and Conclusion
The choice of an iron chelator depends on various factors, including the specific clinical indication, the patient's iron overload status, and tolerance to the medication.
-
Deferoxamine (DFO) , the historical standard of care, is effective but requires parenteral administration, which can impact patient compliance.
-
Deferiprone (DFP) is an oral chelator that has shown particular efficacy in removing cardiac iron.
-
Deferasirox (DFX) is a once-daily oral chelator that has demonstrated significant efficacy in reducing both serum ferritin and liver iron concentration.
The experimental protocols provided offer standardized methods for evaluating the iron-chelating efficiency of novel compounds. The signaling pathway diagrams illustrate the distinct mechanisms by which these chelators interact with cellular iron metabolism, providing a basis for further research into the development of more targeted and efficient iron chelation therapies. This guide serves as a valuable resource for researchers in the field, enabling a more informed and data-driven approach to the study and application of iron chelators.
References
- 1. ashpublications.org [ashpublications.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Deferiprone versus deferoxamine for transfusional iron overload in sickle cell disease and other anemias: Pediatric subgroup analysis of the randomized, open-label FIRST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increased serum hepcidin levels during treatment with deferasirox in iron-overloaded patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2,3-dihydroxybenzoate
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 2,3-dihydroxybenzoate, aligning with general laboratory safety protocols and regulatory guidelines. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to be familiar with the hazards associated with this compound. According to safety data sheets, this compound can cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: If handling fine dust or generating aerosols, use a particulate filter conforming to EN 143 or a NIOSH-approved respirator.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[5] It is classified as a chemical waste and should not be disposed of in regular trash or down the sanitary sewer system.[4][6][7]
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[8]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification and disposal requirements.
-
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container for collecting the waste.[10][11] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[6][12]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6][13] Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11][13]
-
Ensure the container is kept tightly closed except when adding waste.[11][12]
-
Store the container away from heat, sparks, open flames, and direct sunlight.[5][14]
-
-
Disposal Request and Pickup:
-
Do not overfill the waste container; a general guideline is to not exceed 75-90% of its capacity.[11]
-
Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste program to schedule a pickup.[6][12]
-
Complete any required waste disposal forms accurately and completely.[6]
-
-
Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated.
-
For containers that held an acute hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[8] While this compound is not typically classified as an acute hazardous waste, it is best practice to rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone), collecting the rinseate as hazardous waste.
-
After decontamination, deface or remove the original label before disposing of the container as regular trash, if permitted by your institution's policies.[8]
-
Quantitative Data Summary
For the disposal of this compound, specific quantitative limits are determined by institutional and regulatory policies. The following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Source(s) |
| Maximum Hazardous Waste in SAA | Up to 55 gallons (or 1 quart for acutely toxic waste) | [12] |
| Container Fill Level | Do not exceed ¾ full | [11] |
| Maximum Weight of Waste Container | Should be compatible with load handling regulations (e.g., maximum of 15 kg) | [5] |
| Time Limit for Waste Accumulation in SAA | Varies by regulation; typically up to 180 days, but may be shorter. Check with your EHS office. | [11] |
Disposal Procedure Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Guide for Handling Ethyl 2,3-dihydroxybenzoate
Disclaimer: No specific Safety Data Sheet (SDS) was found for Ethyl 2,3-dihydroxybenzoate (CAS 3943-73-5). The following guidance is based on safety protocols for structurally similar aromatic esters and general best practices for handling powdered laboratory chemicals. Researchers should always consult the specific SDS for any chemical before handling and adhere to their institution's safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Notes |
| Eyes | Safety Goggles or Face Shield | Safety goggles should provide a complete seal around the eyes to protect against dust and splashes.[1] A face shield offers an additional layer of protection.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are generally recommended for handling aromatic compounds.[2][3] Always inspect gloves for integrity before each use. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact with spills and dust.[1][3] |
| Respiratory | Fume Hood or Respirator | All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter should be used. |
Operational Plan: Safe Handling Workflow
Following a standardized workflow minimizes the risk of exposure and contamination. The diagram below outlines the key steps for the safe handling of this compound from preparation to disposal.
Experimental Protocols
General Handling of Powdered Chemicals:
-
Preparation: Before handling, thoroughly review the safety data information for structurally similar compounds.[1] Ensure that a properly functioning chemical fume hood is available.[4] Lay down disposable bench paper to contain any potential spills.[5]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within the chemical fume hood to minimize the risk of inhaling airborne particles.[5] Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid any sudden movements that could generate dust.
-
Transfer: When transferring the powder to a reaction vessel or other container, do so slowly and carefully. If dissolving the powder, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Dispose of any contaminated bench paper as solid chemical waste.
-
PPE Removal: Remove gloves first, followed by your lab coat, and then eye protection to prevent contamination.[1]
-
Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or contaminated this compound should be collected in a clearly labeled hazardous waste container.[6] |
| Liquid Waste | Solutions of this compound and the first rinse from cleaning contaminated glassware should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate.[6][7] |
| Empty Containers | Empty containers must be triple-rinsed with a suitable solvent.[7] The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may be disposed of down the drain with copious amounts of water, pending local regulations. After rinsing, deface the label and dispose of the container in the appropriate recycling or trash receptacle. |
Always follow your institution's and local regulations for hazardous waste disposal. Never dispose of chemical waste by evaporation or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
